molecular formula C7H10BrNO3S B159935 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide CAS No. 126623-65-2

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

货号: B159935
CAS 编号: 126623-65-2
分子量: 268.13 g/mol
InChI 键: GDUZDXFNMOFVIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C7H10BrNO3S and its molecular weight is 268.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZDXFNMOFVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598000
Record name 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126623-65-2
Record name 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, a compound of interest for researchers and professionals in drug development and chemical synthesis. The proposed synthesis is a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound can be achieved in a three-step sequence. The pathway commences with the formation of an amide intermediate, followed by an oxidative cyclization to construct the isothiazolone core, and concludes with a regioselective bromination.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Bromination Methyl_3-mercaptopropionate Methyl 3-mercaptopropionate Amide N-(tert-butyl)-3-mercaptopropionamide Methyl_3-mercaptopropionate->Amide tert-Butylamine tert-Butylamine tert-Butylamine tert-Butylamine->Amide Isothiazolinone 2-(tert-butyl)isothiazol-3(2H)-one Amide->Isothiazolinone 1. SO2Cl2 2. Neutralization Dioxide 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide Isothiazolinone->Dioxide m-CPBA or H2O2 Final_Product This compound Dioxide->Final_Product N-Bromosuccinimide (NBS)

A three-step synthesis pathway for the target molecule.

Experimental Protocols

Step 1: Synthesis of N-(tert-butyl)-3-mercaptopropionamide

This step involves the amidation of a 3-mercaptopropionic acid ester with tert-butylamine. A general procedure, adapted from the synthesis of similar N-alkyl-3-mercaptopropionamides, is described below.[1]

Reaction Scheme: Methyl 3-mercaptopropionate + tert-Butylamine → N-(tert-butyl)-3-mercaptopropionamide + Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-mercaptopropionate (1.0 eq.) in a suitable solvent such as methanol.

  • Add tert-butylamine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Estimated):

ParameterValueReference
Yield80-90%[1]
Physical StateOily liquid or low-melting solid-
Step 2: Synthesis of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

This step involves the cyclization of the amide intermediate to form the isothiazolinone ring, followed by oxidation to the 1,1-dioxide. This can be performed as a one-pot or a two-step process. A plausible two-step approach is detailed here, based on established methods for isothiazolinone synthesis and subsequent oxidation.[2][3][4]

2a: Cyclization to 2-(tert-butyl)isothiazol-3(2H)-one

Reaction Scheme: N-(tert-butyl)-3-mercaptopropionamide + SO₂Cl₂ → 2-(tert-butyl)isothiazol-3(2H)-one hydrochloride 2-(tert-butyl)isothiazol-3(2H)-one hydrochloride + Base → 2-(tert-butyl)isothiazol-3(2H)-one

Procedure:

  • Dissolve N-(tert-butyl)-3-mercaptopropionamide (1.0 eq.) in an inert organic solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (2.0-2.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The resulting precipitate of the hydrochloride salt can be collected by filtration.

  • Neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) to obtain the free isothiazolinone.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

2b: Oxidation to 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Reaction Scheme: 2-(tert-butyl)isothiazol-3(2H)-one + Oxidizing Agent → 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Procedure using m-CPBA:

  • Dissolve 2-(tert-butyl)isothiazol-3(2H)-one (1.0 eq.) in a chlorinated solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq.) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

IntermediateParameterValueReference
2-(tert-butyl)isothiazol-3(2H)-oneYield (from amide)70-85%[2]
2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxideYield (from isothiazolinone)>90%[3]
Physical StateSolid-

digraph "Oxidation_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 2-(tert-butyl)isothiazol-3(2H)-one\nin Dichloromethane"]; cool [label="Cool to 0 °C"]; add_mcpba [label="Add m-CPBA portion-wise"]; stir [label="Stir at room temperature\nfor 12-16 hours"]; wash [label="Wash with saturated\nNaHCO3 solution"]; separate [label="Separate organic layer"]; dry [label="Dry over Na2SO4"]; concentrate [label="Concentrate under\nreduced pressure"]; purify [label="Purify by recrystallization\nor chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> cool; cool -> add_mcpba; add_mcpba -> stir; stir -> wash; wash -> separate; separate -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }

Workflow for the oxidation of the isothiazolinone intermediate.
Step 3: Bromination of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

The final step is the regioselective bromination at the 4-position of the isothiazolone ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often used for the bromination of activated aromatic and heterocyclic systems.[5][6][7]

Reaction Scheme: 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide + NBS → this compound + Succinimide

Procedure:

  • Dissolve 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (1.0 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent.[7]

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.

  • The reaction can be carried out at room temperature or with gentle heating, and can be initiated by a radical initiator like AIBN or by light if necessary, although electrophilic bromination may proceed without an initiator.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like dichloromethane.[7]

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Quantitative Data (Estimated):

ParameterValueReference
Yield70-95%[7]
Physical StateSolid-

Disclaimer: The experimental protocols described in this guide are based on analogous reactions found in the chemical literature. Researchers should conduct their own risk assessments and optimization studies before performing these reactions. Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound, 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to provide representative experimental protocols and predicted spectral characteristics.

Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound featuring an isothiazolone dioxide core. The presence of the electron-withdrawing sulfone group and the bromine atom, combined with the bulky tert-butyl substituent on the nitrogen atom, dictates its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 4-Bromo-2-(tert-butyl)-1,2-thiazol-3-one 1,1-dioxide
CAS Number 126623-65-2[1]
Molecular Formula C₇H₁₀BrNO₃S[1]
Molecular Weight 268.13 g/mol [2]
Physical Form SolidBased on supplier information.
Purity ≥95%[2]
Melting Point Not reported.Expected to be a solid with a distinct melting point.
Boiling Point Not reported.Likely to decompose at high temperatures.
Solubility Not reported.Expected to be soluble in polar organic solvents.

Hypothetical Synthesis and Characterization Workflow

The synthesis of this compound would likely involve a multi-step process, starting from a suitable precursor, followed by cyclization, bromination, and oxidation. The following diagram illustrates a plausible synthetic workflow.

Synthetic Workflow Hypothetical Synthetic Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Isothiazole Precursor Cyclization Cyclization to Isothiazolinone Precursor->Cyclization e.g., Ring Formation Bromination Bromination at C4 Cyclization->Bromination e.g., NBS, Br₂ Oxidation Oxidation to 1,1-Dioxide Bromination->Oxidation e.g., m-CPBA, H₂O₂ Target Target Compound Oxidation->Target NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR MS Mass Spectrometry Target->MS IR IR Spectroscopy Target->IR Purity Purity Analysis (e.g., HPLC) Target->Purity

Caption: A logical workflow for the synthesis and characterization of the target compound.

Experimental Protocols (Representative)

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar heterocyclic compounds.

Synthesis of 2-Alkyl-isothiazol-3(2H)-one 1,1-dioxides

A general route to isothiazol-3(2H)-one 1,1-dioxides involves the cyclization of appropriate precursors followed by oxidation. For the N-tert-butyl analog, a suitable starting material would be reacted to form the isothiazolinone ring, which is then halogenated and oxidized.

Protocol:

  • Cyclization: A suitable β-ketoester or a related precursor is reacted with a source of nitrogen (e.g., tert-butylamine) and sulfur to form the 2-(tert-butyl)isothiazol-3(2H)-one.

  • Bromination: The resulting isothiazolinone is dissolved in a suitable solvent (e.g., chloroform or acetic acid) and treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine to introduce the bromine atom at the 4-position.

  • Oxidation: The 4-bromo-2-(tert-butyl)isothiazol-3(2H)-one is then oxidized to the 1,1-dioxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: The final product is purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: A proton NMR spectrum is acquired. The characteristic singlet for the nine equivalent protons of the tert-butyl group is expected to appear in the upfield region (around 1.5 ppm).

  • ¹³C NMR: A carbon-13 NMR spectrum is acquired. Signals corresponding to the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the isothiazole ring are expected. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N, S, O, Br).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion peak.

  • Fragmentation Analysis: The fragmentation pattern is analyzed. A characteristic loss of a tert-butyl group (57 m/z) or isobutylene (56 m/z) is a common fragmentation pathway for N-tert-butyl compounds.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The spectrum is analyzed for characteristic absorption bands. Strong absorptions corresponding to the C=O stretching of the cyclic ketone and the asymmetric and symmetric stretching of the sulfone (SO₂) group are expected.

Predicted Spectral Data

Based on the analysis of related compounds, the following spectral characteristics are predicted for this compound.

Table 2: Predicted Spectral Data

TechniquePredicted Observations
¹H NMR Singlet (~1.5 ppm, 9H, -C(CH₃)₃)
¹³C NMR Signals for the tert-butyl quaternary and methyl carbons, and the C3, C4, and C5 carbons of the isothiazole ring.
Mass Spec. Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. A prominent fragment corresponding to the loss of the tert-butyl group.
IR Spec. Strong C=O stretch (~1700-1750 cm⁻¹), strong asymmetric and symmetric SO₂ stretches (~1300-1350 cm⁻¹ and ~1150-1200 cm⁻¹).

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways or biological activities of this compound. However, the isothiazolone core is a known pharmacophore with a wide range of biological activities, including antimicrobial and enzyme inhibitory properties. The logical relationship for investigating its potential biological activity is outlined below.

Biological Activity Investigation Investigation of Biological Activity Target Target Compound Screening Biological Screening Assays Target->Screening e.g., Antimicrobial, Enzyme Inhibition Hit Identification of a 'Hit' Screening->Hit If active Mechanism Mechanism of Action Studies Hit->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway Lead Lead Compound for Drug Development Pathway->Lead

Caption: A logical flow for discovering the biological activity of the target compound.

Safety Information

References

Potential Mechanism of Action of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific studies on the mechanism of action for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide have been publicly documented. This guide, therefore, presents a theoretical framework based on the known biological activities of the core isothiazol-3(2H)-one 1,1-dioxide scaffold and related saccharin derivatives. The information herein is intended for research and drug development professionals as a starting point for investigation.

Introduction

This compound is a heterocyclic compound belonging to the isothiazolone class, structurally related to saccharin. The isothiazolone core is a well-established biocide, while saccharin and its derivatives have demonstrated a range of biological activities, including enzyme inhibition. This document explores the potential mechanisms of action of the title compound by drawing parallels with these related molecules.

Potential Mechanisms of Action

Based on the literature for isothiazolones and saccharin derivatives, two primary hypothetical mechanisms of action can be proposed for this compound: biocidal activity through enzymatic inhibition and modulation of specific signaling pathways.

Biocidal Activity via Thiol-Reactive Mechanism

Isothiazolones are known to function as electrophilic agents that target thiol groups in proteins. This interaction can lead to the disruption of essential enzymatic functions and ultimately, cell death.[1][2][3][4]

Key Steps in the Proposed Mechanism:

  • Cellular Uptake: The compound penetrates the cell membrane.

  • Reaction with Thiols: The electrophilic isothiazolone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of key enzymes, particularly dehydrogenases.[1][2] This forms a disulfide bond, inactivating the enzyme.

  • Metabolic Disruption: Inhibition of dehydrogenases disrupts critical metabolic pathways such as the Krebs cycle and electron transport chain.[2]

  • Inhibition of Growth and Respiration: The disruption of metabolism leads to a rapid inhibition of cellular growth and respiration.[1][2][3]

  • Oxidative Stress and Cell Death: The inactivation of thiol-containing enzymes can also lead to the production of reactive oxygen species (ROS), inducing oxidative stress and culminating in irreversible cell damage and death.[1][2][3]

dot

cluster_cell Target Cell Compound This compound Enzyme Thiol-containing Enzyme (e.g., Dehydrogenase) Compound->Enzyme Inhibition via Thiol Reaction Metabolism Metabolic Pathways (e.g., Krebs Cycle) Enzyme->Metabolism Disruption ROS Reactive Oxygen Species Enzyme->ROS Induction of Oxidative Stress Growth Cellular Growth & Respiration Metabolism->Growth Inhibition Death Cell Death Growth->Death ROS->Death

Caption: Proposed biocidal mechanism of action.

Modulation of Signaling Pathways as a Saccharin Analogue

Saccharin and its derivatives have been shown to interact with specific enzymes and cellular receptors, suggesting a more targeted mechanism of action.[5][6][7][8]

Potential Targets and Pathways:

  • Carbonic Anhydrase (CA) Inhibition: Saccharin is a known inhibitor of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII.[7][8] These enzymes are involved in pH regulation in cancer cells. Inhibition of CAs can disrupt the tumor microenvironment and lead to cancer cell death.

  • Receptor Ligand Activity: The saccharin scaffold can act as a key structural element for ligands that bind to various receptors.[5] The specific receptor targets would depend on the overall structure of the molecule.

dot

cluster_signaling Potential Signaling Pathway Modulation Compound This compound (as Saccharin Analogue) CAIX Carbonic Anhydrase IX/XII Compound->CAIX Inhibition Receptor Cellular Receptor Compound->Receptor Binding pH Intracellular pH Regulation CAIX->pH Disruption Tumor Tumor Microenvironment pH->Tumor Alteration Apoptosis Apoptosis Tumor->Apoptosis Downstream Downstream Signaling Receptor->Downstream Response Cellular Response Downstream->Response

Caption: Potential signaling pathways modulated by the compound.

Summary of Biological Activities of Related Compounds

Compound ClassCore ScaffoldKnown Biological ActivitiesPotential MechanismReferences
IsothiazolonesIsothiazol-3(2H)-oneBiocidal, Antifungal, AntibacterialInhibition of thiol-containing enzymes, disruption of metabolism, oxidative stress[1][2][3][4]
Saccharin DerivativesIsothiazol-3(2H)-one 1,1-dioxideCarbonic anhydrase inhibition, Anticancer, Anti-inflammatory, AnalgesicEnzyme inhibition, receptor binding[5][6][7][8]

Suggested Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a series of in vitro and in cell-based assays would be required.

dot

Start Investigate Mechanism of Action InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased Enzyme Enzyme Inhibition Assays (e.g., Dehydrogenase, Carbonic Anhydrase) InVitro->Enzyme Thiol Thiol Reactivity Assay InVitro->Thiol ROS ROS Production Assay InVitro->ROS Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellBased->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) CellBased->Apoptosis Signaling Western Blot for Signaling Pathway Analysis CellBased->Signaling Conclusion Elucidate Mechanism of Action Enzyme->Conclusion Thiol->Conclusion ROS->Conclusion Cytotoxicity->Conclusion Apoptosis->Conclusion Signaling->Conclusion

Caption: Experimental workflow for mechanism of action studies.

In Vitro Assays
  • Enzyme Inhibition Assays:

    • Protocol: Purified dehydrogenase enzymes can be incubated with varying concentrations of the compound. Enzyme activity can be measured spectrophotometrically by monitoring the reduction of a substrate (e.g., NAD+).

    • Protocol: The inhibitory activity against various carbonic anhydrase isoforms (I, II, IX, XII) can be determined using a stopped-flow CO2 hydrase assay.

  • Thiol Reactivity Assay:

    • Protocol: The reactivity of the compound with a model thiol-containing molecule, such as glutathione (GSH), can be monitored over time using techniques like HPLC or NMR spectroscopy.

Cell-Based Assays
  • Cytotoxicity Assays:

    • Protocol: Various cell lines (e.g., bacterial, fungal, cancer cell lines) can be treated with a range of concentrations of the compound. Cell viability can be assessed using MTT or LDH release assays.

  • Reactive Oxygen Species (ROS) Production:

    • Protocol: Cells treated with the compound can be incubated with a fluorescent probe, such as DCFDA, that becomes fluorescent upon oxidation by ROS. The fluorescence intensity can be measured using flow cytometry or a fluorescence plate reader.

  • Apoptosis Assays:

    • Protocol: Apoptosis can be detected by staining treated cells with Annexin V and propidium iodide followed by flow cytometry analysis. Caspase activation can be measured using commercially available colorimetric or fluorometric assay kits.

  • Western Blot Analysis:

    • Protocol: To investigate effects on signaling pathways, protein lysates from treated cells can be analyzed by Western blot using antibodies against key signaling proteins (e.g., components of the MAPK or PI3K/Akt pathways).

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to isothiazolones and saccharin provides a strong basis for forming testable hypotheses. Future research should focus on evaluating its potential as both a broad-spectrum biocide and a modulator of specific cellular signaling pathways. The experimental approaches outlined in this guide provide a roadmap for elucidating the compound's biological activity and potential therapeutic or industrial applications.

References

Spectroscopic and Structural Elucidation of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These protocols are designed to guide researchers in obtaining empirical data for this compound and similar molecular structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and provide a theoretical baseline for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegration
tert-butyl protons1.5 - 1.7Singlet9H
¹³C NMR Predicted Chemical Shift (ppm)
tert-butyl methyl carbons28 - 30
tert-butyl quaternary carbon60 - 65
C4 (C-Br)115 - 120
C3 (C=O)160 - 165

Note: Predictions are based on standard models and may vary from experimental values.

Table 2: Predicted Key Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O stretch (amide)1680 - 1720Strong
SO₂ stretch (asymmetric)1330 - 1370Strong
SO₂ stretch (symmetric)1140 - 1180Strong
C-N stretch1200 - 1250Medium
C-Br stretch500 - 600Medium-Weak

Table 3: Predicted Mass Spectrometry (MS) Fragments

m/z (mass-to-charge ratio)Proposed FragmentNotes
283/285[M]⁺ (Molecular Ion)Isotopic pattern for one bromine atom (¹:¹ ratio)
268/270[M - CH₃]⁺Loss of a methyl group
227/229[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group
57[C₄H₉]⁺tert-butyl cation

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data outlined above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal reference (0 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile compounds, often preserving the molecular ion.

  • Instrumentation: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via a liquid chromatograph.

  • Acquisition: Acquire the mass spectrum over a suitable mass range. The resulting spectrum will show the molecular ion and various fragment ions, providing information about the molecule's structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report / Publication Structure_Confirmation->Final_Report

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.

Logical_Relationship_Spectroscopic_Data Logical Relationships in Spectroscopic Data Interpretation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Structural Elucidation Compound 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide H_NMR ¹H NMR (tert-butyl group) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR Functional_Groups Functional Groups (C=O, SO₂, C-N, C-Br) Compound->Functional_Groups Molecular_Weight Molecular Weight (Isotopic Pattern) Compound->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Fragments) Compound->Fragmentation Structural_Framework Confirmed Molecular Structure H_NMR->Structural_Framework C_NMR->Structural_Framework Functional_Groups->Structural_Framework Molecular_Weight->Structural_Framework Fragmentation->Structural_Framework

Caption: A diagram showing the logical connections between different spectroscopic data points and the final structural elucidation of the target molecule.

In-depth Technical Guide: 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one (CAS 126623-65-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and research data on the specific compound 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one (CAS 126623-65-2) are extremely limited. This guide provides a summary of available information from chemical suppliers and discusses the general properties and potential mechanisms of action based on its structural features as a member of the isothiazolinone and sulfonamide classes of compounds. The information presented should be considered in the context of this data scarcity.

Core Compound Properties and Structure

Chemical Name: 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one[1] Alternative Name: 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione CAS Number: 126623-65-2[1] Chemical Structure:

Caption: 2D structure of 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₀BrNO₃S[1]
Molecular Weight268.13 g/mol
AppearancePowder or liquid[1]
Purity~97%[1]
Boiling Point313.8 °C at 760 mmHgN/A

Potential Biological Activity and Mechanism of Action (Inferred)

Due to the lack of specific studies on CAS 126623-65-2, its biological activity can only be inferred from its structural components: the isothiazolinone ring and the sulfonamide group.

Isothiazolinone Core: Potential Antimicrobial Activity

Isothiazolinones are a well-known class of biocides with potent antimicrobial properties. Their mechanism of action generally involves the inhibition of essential microbial enzymes.

A hypothetical workflow for assessing antimicrobial activity is presented below:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prep Prepare stock solution of CAS 126623-65-2 MIC Assay Perform Minimum Inhibitory Concentration (MIC) assay Compound Prep->MIC Assay Culture Prep Prepare cultures of target microorganisms Culture Prep->MIC Assay MBC Assay Perform Minimum Bactericidal Concentration (MBC) assay MIC Assay->MBC Assay Data Analysis Determine MIC and MBC values MBC Assay->Data Analysis Interpretation Assess antimicrobial potency Data Analysis->Interpretation isothiazolinone_moa Isothiazolinone Isothiazolinone Microbial_Cell Microbial Cell Isothiazolinone->Microbial_Cell Enters Enzyme Enzyme (with Thiol group) Isothiazolinone->Enzyme Reacts with Microbial_Cell->Enzyme Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme Leads to Disrupted_Pathway Disrupted Metabolic Pathway Inactive_Enzyme->Disrupted_Pathway Cell_Death Cell Death Disrupted_Pathway->Cell_Death

References

The Diverse Biological Activities of Isothiazol-3(2H)-one 1,1-dioxides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazol-3(2H)-one 1,1-dioxide scaffold, a core structure in compounds like saccharin, has emerged as a versatile pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory effects against various enzymes implicated in disease, as well as significant antimicrobial and anticancer properties.[4][5][6] This technical guide provides an in-depth overview of the biological activities of isothiazol-3(2H)-one 1,1-dioxides, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant pathways and workflows.

Enzyme Inhibition

Isothiazol-3(2H)-one 1,1-dioxides and their derivatives have been extensively studied as inhibitors of several key enzymes, including human leukocyte elastase (HLE), carbonic anhydrases (CAs), and p300/CBP-associated factor (PCAF) histone acetyltransferase.

Human Leukocyte Elastase (HLE) Inhibition

A number of substituted isothiazol-3(2H)-one 1,1-dioxides have been identified as potent inhibitors of human leukocyte elastase, a serine protease involved in inflammatory diseases.[4][7]

Table 1: Inhibitory Activity of Isothiazol-3(2H)-one 1,1-dioxide Derivatives against Human Leukocyte Elastase (HLE)

CompoundSubstituent PatternInhibition ParameterValueReference
21 2-(Halogenated pyridinyl)IC503.1 µM[4]
9l 2,4,5-Triphenyl substitutedkobs/[I]2440 M-1s-1[7]
WIN 62785 (12) N-substituted benzisothiazoloneKi*0.3 nM[1]
Benzisothiazolone 1a N-substituted benzisothiazoloneIC5015 nM[1]
Carbonic Anhydrase (CA) Inhibition

Saccharin and its derivatives have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII.[5][6]

Table 2: Inhibitory Activity of Saccharin Derivatives against Carbonic Anhydrases (CA)

CompoundCA IsoformInhibition ParameterValueReference
Saccharin Derivative 1 hCA IXKI390 nM[5]
Saccharin Derivative 1 hCA XIIKI230 nM[5]
PCAF Histone Acetyltransferase Inhibition

Certain 5-chloroisothiazolones, which are structurally related to the core topic, have been shown to inhibit the histone acetyltransferase PCAF, an enzyme relevant to oncology.[8]

Table 3: Inhibitory Activity of 5-Chloroisothiazolones against PCAF and Cancer Cell Proliferation

Compound ClassActivityConcentration RangeReference
5-ChloroisothiazolonesHEP G2 cell proliferation inhibition8.6 - 24 µM[8]

Antimicrobial Activity

The isothiazolinone core is well-known for its antimicrobial properties, and its 1,1-dioxide derivatives also exhibit notable antibacterial and antifungal activities.[2][9] The mechanism of action is believed to involve the inhibition of essential enzymes containing thiol groups.[9]

Table 4: Antibacterial Activity of Isothiazolinone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Isothiazolyl oxazolidinone 8aStaphylococcus aureusComparable or superior to linezolid[10]
Isothiazolyl oxazolidinone 8bStaphylococcus aureusComparable or superior to linezolid[10]

Experimental Protocols

Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol is based on the general principles of serine protease inhibition assays.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij 35)

  • Test compounds (isothiazol-3(2H)-one 1,1-dioxides)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined amount of HLE to each well of the microplate.

  • Add the different concentrations of the test compounds to the wells containing HLE and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For time-dependent inhibitors, kobs/[I] values are determined by analyzing the pseudo-first-order rate constants (kobs) at different inhibitor concentrations ([I]).

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the stopped-flow technique for measuring CO2 hydration.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (saccharin derivatives)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the assay buffer and CO2-saturated water to the desired temperature (e.g., 25°C).

  • Prepare solutions of the CA enzyme and various concentrations of the test compounds in the assay buffer.

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water.

  • The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.

  • The initial rate of the reaction is measured.

  • The inhibitory activity is determined by comparing the enzyme-catalyzed rate in the presence and absence of the inhibitor.

  • KI values are calculated from the dose-response curves.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a common fluorescence-based assay.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developer solution containing a thiol-reactive fluorescent probe (e.g., CPM)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, PCAF enzyme, and the test compounds.

  • Initiate the reaction by adding the histone peptide substrate and Acetyl-CoA.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the developer solution. The fluorescent probe reacts with the free CoA-SH produced during the reaction.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • The inhibitory activity is determined by the reduction in the fluorescent signal.

  • Calculate IC50 values from the dose-response curves.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Positive control antibiotic (e.g., ciprofloxacin, linezolid)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well microplate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Synthesis_of_2_pyridinyl_isothiazol_3_2H_one_1_1_dioxides 2-Thiocyanato-1-carboxaldehydes 2-Thiocyanato-1-carboxaldehydes Isothiazolium Cyclization Isothiazolium Cyclization 2-Thiocyanato-1-carboxaldehydes->Isothiazolium Cyclization Aminopyridines Aminopyridines Aminopyridines->Isothiazolium Cyclization Oxidation Oxidation Isothiazolium Cyclization->Oxidation 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides Oxidation->2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides

Caption: Synthesis of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides.

Synthesis_of_NN_linked_1_2_benzisothiazol_3_2H_one_1_1_dioxides N-amino heterocycles N-amino heterocycles Reaction Reaction N-amino heterocycles->Reaction 2-Chlorosulfonylbenzoyl chloride 2-Chlorosulfonylbenzoyl chloride 2-Chlorosulfonylbenzoyl chloride->Reaction N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides Reaction->N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides

Caption: Synthesis of N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides.

Serine_Protease_Inhibition_Mechanism Serine_Protease_Active_Site Serine Protease Active Site (with Serine) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Covalent Adduct) Serine_Protease_Active_Site->Acyl_Enzyme_Intermediate Nucleophilic attack by Serine Isothiazolone_Dioxide Isothiazol-3(2H)-one 1,1-dioxide Isothiazolone_Dioxide->Acyl_Enzyme_Intermediate Reacts with Inhibition Enzyme Inhibition Acyl_Enzyme_Intermediate->Inhibition

Caption: Proposed mechanism of serine protease inhibition.

References

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is not available in publicly accessible scientific literature or patent databases. The information is primarily limited to chemical supplier catalogues which provide basic physicochemical properties.

Based on the available data, a summary of the compound's properties is provided below. A plausible synthetic pathway is also proposed based on general organic chemistry principles and known reactions of related compounds.

Physicochemical Properties

The known quantitative data for this compound is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 126623-65-2
Molecular Formula C₇H₁₀BrNO₃S
Molecular Weight 268.13 g/mol
Appearance Solid
Purity Typically ≥95%

Proposed Synthesis

While a specific documented synthesis for this compound is not available in the searched resources, a potential synthetic route can be conceptualized starting from 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. This proposed pathway involves two key steps: the synthesis of the isothiazolone core followed by bromination.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Synthesis of Isothiazolone Core cluster_1 Step 2: Bromination start Starting Materials (e.g., tert-butylamine, chlorosulfonyl isocyanate) reaction1 Cyclization Reaction start->reaction1 product1 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide reaction1->product1 product1_ref 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide reaction2 Electrophilic Bromination (e.g., with Br₂ or NBS) product1_ref->reaction2 final_product This compound reaction2->final_product

In-depth Technical Guide on the Theoretical Studies of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases has revealed a significant finding: there are currently no published theoretical or computational studies specifically focused on 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. While this particular substituted isothiazolone is listed in chemical supplier catalogs, it has not been the subject of dedicated theoretical investigation in peer-reviewed literature.

This technical guide will, therefore, address the core request by providing a framework for how such a theoretical study would be conducted, drawing parallels from computational studies on closely related compounds, namely saccharin and its derivatives. This will serve as a roadmap for researchers, scientists, and drug development professionals interested in exploring the computational chemistry of this and similar molecules.

Hypothetical Experimental and Computational Workflow

A foundational theoretical study of this compound would logically follow a workflow that integrates experimental data for validation. The following diagram illustrates this proposed workflow.

Computational Chemistry Workflow cluster_exp Experimental Foundation cluster_comp Theoretical Investigation cluster_analysis Analysis & Validation exp_synthesis Synthesis & Purification exp_characterization Spectroscopic & Structural Characterization (NMR, IR, MS, X-ray) exp_synthesis->exp_characterization comp_setup Molecular Structure Input & Method Selection (DFT/B3LYP) exp_characterization->comp_setup Provides Initial Geometry comp_geo_opt Geometry Optimization comp_setup->comp_geo_opt comp_freq Frequency Calculation (Vibrational Analysis) comp_geo_opt->comp_freq analysis_comparison Comparison of Theoretical vs. Experimental Data comp_geo_opt->analysis_comparison Optimized Geometry comp_properties Calculation of Molecular Properties (HOMO-LUMO, ESP, etc.) comp_freq->comp_properties comp_freq->analysis_comparison Calculated Spectra comp_docking Molecular Docking (Hypothetical Target) comp_properties->comp_docking analysis_sar Structure-Activity Relationship (SAR) comp_docking->analysis_sar Binding Affinities analysis_reactivity Reactivity Prediction analysis_comparison->analysis_reactivity analysis_reactivity->analysis_sar

Caption: Proposed workflow for a comprehensive theoretical and experimental study.

Theoretical Framework: Insights from Related Compounds

While no direct studies exist for the target molecule, research on saccharin derivatives provides a solid foundation for the types of theoretical analyses that would be relevant. Density Functional Theory (DFT) is a common method employed for these types of investigations.

Molecular Geometry and Structural Parameters

A primary step in any theoretical study is the optimization of the molecule's geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For this compound, this would involve obtaining the equilibrium geometry in the gas phase or in a simulated solvent environment. The results would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Calculated and Experimental Geometric Parameters

ParameterBond/AngleCalculated (DFT/B3LYP/6-311++G(d,p))Experimental (X-ray)
Bond Length (Å)S1-O1ValueValue
S1-O2ValueValue
S1-N2ValueValue
N2-C3ValueValue
C3=O3ValueValue
C3-C4ValueValue
C4-BrValueValue
Bond Angle (°)O1-S1-O2ValueValue
O1-S1-N2ValueValue
S1-N2-C3ValueValue
N2-C3-C4ValueValue

Note: The values in this table are placeholders and would need to be determined through actual computational and experimental work.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and potential biological activity. Key parameters derived from DFT calculations include:

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

  • Mulliken Atomic Charges: These calculations provide insight into the charge distribution across the molecule, highlighting potentially electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Table 2: Hypothetical Calculated Electronic Properties

ParameterValue (eV or a.u.)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
HardnessValue
SoftnessValue
Electrophilicity IndexValue

Note: These values are placeholders and would be calculated using established quantum chemical methods.

Proposed Experimental Protocols

To validate the theoretical calculations, experimental data is essential. The following are standard protocols that would be employed.

Synthesis and Purification

The synthesis of this compound would likely proceed through a multi-step synthesis, potentially starting from a suitable isothiazole precursor followed by bromination and N-alkylation with a tert-butyl group, or by constructing the isothiazolone ring with the substituents already in place. Purification would typically be achieved through recrystallization or column chromatography.

Spectroscopic and Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

  • Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive solid-state structure, including precise bond lengths and angles, which are invaluable for validating the results of theoretical geometry optimizations.

Potential Signaling Pathway Involvement

Given that many isothiazole derivatives exhibit biological activity, a theoretical study could extend to investigating potential interactions with biological targets. For instance, some saccharin derivatives have been studied for their inhibitory effects on enzymes like human leukocyte elastase (HLE) and acetylcholinesterase (AChE). A hypothetical investigation could explore the interaction of this compound with a hypothetical enzyme active site.

Hypothetical Enzyme Inhibition Pathway molecule This compound binding Binding to Active Site molecule->binding enzyme Target Enzyme (e.g., Protease, Kinase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Modulation of Downstream Signaling Pathway inhibition->downstream

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

While there is a clear gap in the scientific literature regarding the theoretical study of this compound, a well-defined path for such an investigation can be laid out based on established computational chemistry practices and studies of related molecules. A combined experimental and theoretical approach would be most powerful, where computational data provides deep mechanistic and electronic insights, and experimental results offer essential validation. Future research in this area would be valuable for understanding the fundamental properties of this molecule and could inform the design of novel compounds for various applications, including drug development.

A Technical Guide to Unlocking the Research Potential of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper outlines potential research avenues for the novel compound 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. While specific research on this molecule is nascent, its core structure, the isothiazolone 1,1-dioxide (a cyclic sulfonamide or "sultam"), belongs to a class of compounds with significant, well-documented biological activities. This guide leverages data from analogous structures to propose a strategic research framework, complete with detailed experimental protocols and conceptual workflows, to explore its therapeutic and scientific potential.

Core Compound Overview

This compound is a synthetic, heterocyclic compound. The presence of the electron-deficient N-S bond, the electrophilic bromine atom, and the bulky tert-butyl group suggests a unique profile of reactivity and biological interaction. Isothiazolones and their oxidized derivatives are known for their broad-spectrum biocidal activity and, more recently, for their targeted applications in drug discovery.[1][2][3] The 1,1-dioxide oxidation state enhances the electrophilicity of the heterocyclic ring, making it a promising scaffold for designing covalent inhibitors and other targeted therapeutic agents.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its basic properties can be identified.

PropertyValueSource
IUPAC Name 4-Bromo-2-(tert-butyl)-1,1-dioxo-1,2-dihydroisothiazol-3-one[4][5]
CAS Number 126623-65-2[4]
Molecular Formula C₇H₁₀BrNO₃S[4]
Molecular Weight 272.13 g/mol Calculated

Potential Research Areas & Methodologies

The structural features of this compound suggest several promising avenues for investigation, primarily in medicinal chemistry and chemical biology.

Antimicrobial and Biocidal Activity

Hypothesis: The isothiazolone core is a known biocide that functions by inhibiting key metabolic enzymes.[1][2][3][6] The 1,1-dioxide derivative may possess a similar or enhanced mechanism of action.

Proposed Research:

  • Broad-Spectrum Screening: Evaluate the compound's activity against a diverse panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

  • Mechanism of Action Studies: Investigate the underlying mechanism, which is hypothesized to involve the inhibition of dehydrogenase enzymes crucial for cellular respiration and ATP generation.[1][3]

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to log phase.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition, particularly Serine Proteases

Hypothesis: The isothiazolone 1,1-dioxide scaffold acts as a potent mechanism-based inhibitor of serine proteases. The electrophilic ring is susceptible to nucleophilic attack by the active site serine residue, leading to irreversible inactivation of the enzyme.

Proposed Research:

  • Screening against Key Proteases: Test the compound for inhibitory activity against clinically relevant serine proteases such as Human Neutrophil Elastase (HNE), Chymotrypsin, or viral proteases (e.g., SARS-CoV-2 3CLpro, which has a cysteine nucleophile but may still be susceptible).

  • Kinetic Analysis: For active hits, perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) and calculate key parameters like IC₅₀ and Kᵢ.

Experimental Protocol 2: In Vitro Serine Protease Inhibition Assay (e.g., Chymotrypsin)
  • Reagents:

    • α-Chymotrypsin from bovine pancreas (enzyme).

    • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (chromogenic substrate).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.

    • Compound Stock: this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 100 µM to 1 nM).

    • Add 178 µL of assay buffer.

    • Add 10 µL of α-Chymotrypsin solution (final concentration ~10 nM) to each well.

    • Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the S-AAPF-pNA substrate (final concentration ~200 µM).

  • Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Structure-Activity Relationship (SAR) Studies

Hypothesis: The biological activity of the core scaffold can be modulated by chemical modification at key positions.

Proposed Research:

  • Synthesis of Analogs: Synthesize a library of related compounds to explore the impact of modifying the N-substituent (tert-butyl group) and the C4-substituent (bromo group).

  • Systematic Evaluation: Screen the synthesized library using the antimicrobial and enzyme inhibition assays described above to establish clear SAR trends. For instance, replacing the bromine with other halogens or small alkyl groups could fine-tune reactivity and selectivity. Modifying the tert-butyl group could alter steric interactions and solubility.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the conceptual frameworks for the proposed research.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product Isothiazolidine_1_1_dioxide Isothiazolidine 1,1-dioxide N_Alkylation Step 1: N-Alkylation Isothiazolidine_1_1_dioxide->N_Alkylation tert_Butyl_amine tert-Butylamine tert_Butyl_amine->N_Alkylation Bromination Step 2: Bromination N_Alkylation->Bromination Target_Compound 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide Bromination->Target_Compound

Caption: Proposed synthetic workflow for the target compound.

Mechanism_of_Action Compound Isothiazolone 1,1-Dioxide Reaction Nucleophilic Attack Compound->Reaction Enzyme Target Enzyme (e.g., Dehydrogenase) Thiol Critical Thiol Group (-SH) in Active Site Enzyme->Thiol Thiol->Reaction Inactivation Covalent Adduct Formation & Irreversible Enzyme Inactivation Reaction->Inactivation Outcome Disruption of Metabolic Pathway (e.g., Respiration, ATP Synthesis) Inactivation->Outcome

Caption: Hypothesized mechanism for antimicrobial activity.

Research_Strategy cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: SAR & Mechanism cluster_phase3 Phase 3: Lead Optimization Synthesis Compound Synthesis & Purification Screening Primary Screening - Antimicrobial (MIC) - Enzyme Inhibition (IC50) Synthesis->Screening SAR SAR Studies (Analog Synthesis) Screening->SAR Active? MOA Mechanism of Action (Kinetic Studies) Screening->MOA Active? Lead_Opt Lead Optimization (Potency, Selectivity) SAR->Lead_Opt MOA->Lead_Opt

Caption: A logical workflow for drug discovery investigation.

Conclusion

This compound represents an unexplored molecule within a well-validated chemical space. Its structural features make it a compelling candidate for investigation as both a broad-spectrum antimicrobial agent and a targeted enzyme inhibitor. The proposed research areas, supported by detailed protocols and logical workflows, provide a robust framework for academic and industrial laboratories to begin unlocking the potential of this promising compound. Systematic investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted.

References

A Technical Guide to Electrophilic Bromine Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of common electrophilic bromine reagents used in modern organic synthesis. It covers their core mechanisms, comparative performance in key transformations, and detailed experimental protocols, offering a practical resource for laboratory applications and process development.

Introduction: The Role of Electrophilic Bromination

Electrophilic bromination is a fundamental transformation in organic chemistry, enabling the introduction of a bromine atom onto a nucleophilic carbon center. The resulting organobromides are highly versatile synthetic intermediates, pivotal in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Their utility stems from their role as precursors for a multitude of subsequent reactions, such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and nucleophilic substitutions.

The selection of an appropriate brominating agent is critical, as it directly influences reaction efficiency, regioselectivity, and safety. This guide focuses on the properties and applications of several key reagents, from the classical molecular bromine to safer, more selective solid N-bromoimide reagents.

Core Electrophilic Bromination Mechanisms

Electrophilic bromination reactions proceed via distinct mechanisms depending on the nature of the substrate. Understanding these pathways is essential for predicting reaction outcomes and optimizing conditions.

Electrophilic Addition to Alkenes

The reaction of electrophilic bromine with alkenes proceeds through a characteristic bromonium ion intermediate. The π-bond of the alkene attacks the bromine, displacing a bromide ion and forming a cyclic three-membered ring. This intermediate is then opened by the nucleophilic attack of the bromide ion from the anti-face, resulting in overall anti-addition of bromine across the double bond.[1][2][3]

G cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene R-CH=CH-R Br2 Br-Br Alkene->Br2 π-bond attack Bromonium [Cyclic Bromonium Ion]⁺ + Br⁻ Br2->Bromonium Br2->Bromonium Heterolytic cleavage Product R-CH(Br)-CH(Br)-R (anti-addition) Bromonium->Product Bromide Br⁻ Bromide->Bromonium Backside attack

Caption: Mechanism of electrophilic addition of bromine to an alkene.

Electrophilic Aromatic Substitution (EAS)

Aromatic compounds, such as benzene derivatives, are less reactive than alkenes. Their bromination requires the activation of bromine with a Lewis acid catalyst, such as ferric bromide (FeBr₃).[4] The catalyst polarizes the Br-Br bond, creating a potent electrophile (formally "Br⁺") that can be attacked by the aromatic π-system.[5][6] This attack disrupts aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] A subsequent deprotonation step restores the aromatic ring, yielding the brominated product.[8]

G Reagents Arene + Br₂ ActivatedBr [Br⁺][FeBr₄]⁻ (Activated Electrophile) Reagents->ActivatedBr Activation Catalyst FeBr₃ Catalyst->ActivatedBr SigmaComplex Arenium Ion (Sigma Complex) ActivatedBr->SigmaComplex Electrophilic Attack Product Bromoarene + HBr SigmaComplex->Product Deprotonation CatalystRegen FeBr₃ Product->CatalystRegen Catalyst Regeneration

Caption: Logical workflow for Lewis acid-catalyzed aromatic bromination.

Alpha-Bromination of Carbonyl Compounds

The α-position of carbonyl compounds can be brominated under acidic or basic conditions. The acid-catalyzed pathway involves the formation of an enol tautomer, which acts as the nucleophile.[9][10] The electron-rich double bond of the enol attacks an electrophilic bromine source. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.[11][12] This method is generally preferred for producing monobrominated products.[10]

G Ketone Ketone (Keto Form) Protonation Protonated Carbonyl Ketone->Protonation 1. Acid Catalyst (H⁺) Enol Enol Tautomer Protonation->Enol 2. Deprotonation (α-H) Intermediate Oxocarbenium Ion Enol->Intermediate 3. Nucleophilic Attack BromineSource Br-X (e.g., Br₂, NBS) BromineSource->Intermediate Product α-Bromo Ketone Intermediate->Product 4. Deprotonation

Caption: Mechanism for acid-catalyzed α-bromination of a ketone.

Comparative Analysis of Key Brominating Agents

The choice of reagent is dictated by the substrate, desired selectivity, and operational safety. While molecular bromine is a powerful and inexpensive option, its high toxicity and corrosiveness have led to the development of safer, solid alternatives.[13]

Molecular Bromine (Br₂)
  • Properties : A fuming, red-brown, highly corrosive, and toxic liquid.[13]

  • Applications : Effective for a wide range of reactions including alkene addition, aromatic substitution (with a catalyst), and α-bromination of carbonyls.[13]

  • Advantages : Inexpensive and highly reactive.

  • Disadvantages : Hazardous to handle, requiring stringent safety precautions. Reactions can be highly exothermic and produce corrosive HBr gas as a byproduct.[13]

N-Bromosuccinimide (NBS)
  • Properties : A white crystalline solid, making it significantly easier and safer to handle than liquid bromine.[13]

  • Applications : The reagent of choice for radical-mediated allylic and benzylic brominations. It is also widely used for electrophilic additions to alkenes (forming bromohydrins in aqueous media) and for the α-bromination of carbonyls.[14][15]

  • Advantages : Provides a low, constant concentration of bromine, which can enhance selectivity and prevent side reactions like the addition of Br₂ to double bonds during allylic bromination.[16]

  • Disadvantages : Less atom-economical than reagents like DBDMH. Can exhibit thermal instability, particularly in certain solvents.[1]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
  • Properties : A stable, crystalline solid.

  • Applications : A versatile reagent for the electrophilic bromination of activated aromatics like phenols and anilines, and for the 1,2-dibromination of alkenes.[17][18][19]

  • Advantages : Higher bromine content by weight and more atom-economical than NBS.[20] The byproduct, 5,5-dimethylhydantoin, is often less soluble, which can simplify purification.[20] It is considered a cost-effective and convenient alternative to NBS.[19]

  • Disadvantages : Can be less regioselective than NBS for certain aromatic brominations.[21]

Dibromoisocyanuric Acid (DBI)
  • Properties : A stable, solid reagent.

  • Applications : A highly powerful brominating agent. Its primary advantage is the ability to brominate deactivated aromatic rings (e.g., nitrobenzene) under relatively mild conditions where other reagents fail.[22]

  • Advantages : Superior reactivity compared to NBS and DBDMH for electron-deficient substrates.[20][22]

  • Disadvantages : Less commonly used than NBS or DBDMH and may be more expensive.[13]

Quantitative Data Presentation

The following tables summarize quantitative data for the bromination of representative substrates, allowing for a direct comparison of reagent performance.

Table 1: Comparison of Reagents for Aromatic Bromination
ReagentSubstrateConditionsYield (%)Selectivity (ortho:meta:para)Reference(s)
NBS AnisoleAcetonitrile, RT>95%High p-selectivity (1:99)[4][21]
DBDMH PhenolCHCl₃, RT98%High o-selectivity[23]
DBI Nitrobenzeneconc. H₂SO₄, 20°C, 5 min88%High m-selectivity[22]
NBS NitrobenzeneBF₃·H₂O, 100°C, 6 h92%High m-selectivity[22]
CuBr₂ AnilineAcetonitrile, RT60-96%Excellent for para-monobromination[5]
NBS PhenolDMF, RT50-95%High p-selectivity in polar solvents[5]

Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.

Table 2: Comparison of Reagents for α-Bromination of Ketones
ReagentSubstrateConditionsYield (%)Reference(s)
NBS AcetophenoneAcidic Al₂O₃, Methanol, reflux89%[24]
NBS 3',5'-DiacetoxyacetophenoneAcetic Acid, 80°C, 2-4 hHigh[9]
Pyridine HBr·Br₂ 4-ChloroacetophenoneAcetic Acid, 90°C, 3 h>80%[1]
NBS Propiophenone[bmim]PF₆, p-TsOH, RT, 5 h92%[25]

Experimental Protocols

The following protocols are provided as detailed examples for key bromination transformations.

Protocol: α-Bromination of an Acetophenone Derivative using NBS

This protocol details the acid-catalyzed α-bromination of 3',5'-diacetoxyacetophenone.[9]

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone (10 mmol, 2.36 g) in 50 mL of glacial acetic acid.

  • Reagent Addition : To the stirred solution, add N-Bromosuccinimide (NBS) (12 mmol, 2.14 g) in one portion.

  • Reaction Conditions : Heat the reaction mixture to 80°C in an oil bath and maintain this temperature for 2-4 hours.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:3).

  • Work-up :

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 150 mL of ice-cold water while stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), and 50 mL of brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

G cluster_workflow Experimental Workflow: α-Bromination start Dissolve Ketone in Acetic Acid add_nbs Add NBS start->add_nbs heat Heat to 80°C (2-4 hours) add_nbs->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Quench, Neutralize, Extract) monitor->workup Reaction Complete purify Dry & Purify (Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for α-bromination of a ketone.

Protocol: Selective Monobromination of Aniline using DBDMH (via Protection)

Direct bromination of highly activated anilines often leads to polybromination. This protocol uses an acetylation/bromination/deacetylation sequence for controlled para-monobromination.[17]

  • Step 1: Protection (Acetylation of Aniline)

    • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

    • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Pour the mixture into ice-cold water to precipitate the acetanilide. Collect the solid by vacuum filtration and dry thoroughly.

  • Step 2: Bromination of Acetanilide

    • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

    • In a separate flask, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two active bromine atoms) in glacial acetic acid.

    • Slowly add the DBDMH mixture to the acetanilide solution at room temperature with constant stirring.

    • Stir for 1 hour, monitoring by TLC.

    • Pour the reaction mixture into cold water, stir, and collect the precipitated p-bromoacetanilide by vacuum filtration. Wash the solid with cold water, then a cold sodium bisulfite solution.

    • Recrystallize the crude product from an ethanol/water mixture.

  • Step 3: Deprotection (Hydrolysis)

    • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

    • Add aqueous hydrochloric acid (approx. 7-8 M) and heat the mixture under reflux until TLC indicates complete conversion.

    • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the p-bromoaniline.

    • Collect the product by filtration, wash with water, and dry.

Conclusion

The strategic selection of an electrophilic brominating agent is a critical parameter in the design of synthetic routes. While molecular bromine remains a potent reagent, the operational safety, ease of handling, and enhanced selectivity offered by solid reagents like NBS, DBDMH, and DBI make them indispensable tools for modern organic synthesis. DBDMH often represents a cost-effective and atom-economical alternative to NBS. For particularly challenging brominations of deactivated systems, the superior reactivity of DBI is unmatched. By understanding the underlying mechanisms and leveraging comparative data, researchers can optimize bromination reactions to achieve high yields of desired products efficiently and safely.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide as a brominating agent in organic synthesis. Due to the limited availability of specific experimental data for this reagent, the protocols and reaction parameters outlined herein are based on the well-established reactivity of analogous N-bromo compounds, particularly N-bromosaccharin (NBSac), which shares a similar N-SO₂ chemical environment. These notes are intended to serve as a comprehensive guide for employing this reagent in various bromination reactions, including the bromination of activated aromatic compounds, α-bromination of ketones, and allylic/benzylic bromination.

Introduction

This compound is a stable, crystalline solid that serves as an electrophilic bromine source. Its structure is analogous to other widely used N-bromo reagents such as N-bromosuccinimide (NBS) and N-bromosaccharin (NBSac). The presence of the electron-withdrawing sulfonyl group adjacent to the nitrogen atom polarizes the N-Br bond, rendering the bromine atom susceptible to nucleophilic attack or homolytic cleavage to initiate radical reactions. This reagent is anticipated to be a valuable tool for the selective introduction of bromine atoms into organic molecules, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.

Potential Advantages:

  • Solid and Stable: As a crystalline solid, it is easier and safer to handle compared to liquid bromine.

  • High Selectivity: N-bromo reagents often provide higher selectivity compared to molecular bromine, minimizing the formation of polybrominated byproducts.

  • Mild Reaction Conditions: Brominations with N-bromo reagents can often be carried out under mild conditions.

Reaction Mechanisms

The utility of this compound in bromination reactions is expected to proceed through two primary mechanistic pathways: electrophilic bromination and radical bromination.

Electrophilic Bromination

In polar solvents, the N-Br bond can be further polarized or cleaved to generate an electrophilic bromine species ("Br+"). This electrophile is then attacked by electron-rich substrates such as activated aromatic rings or enols/enolates of ketones.

Caption: General workflow for electrophilic bromination.

Radical Bromination

In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon UV irradiation, the N-Br bond can undergo homolytic cleavage to generate a bromine radical. This radical can then initiate a chain reaction, leading to the bromination of allylic or benzylic positions.

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Reagent This compound Br_radical Bromine Radical (Br•) Reagent->Br_radical Initiator (AIBN) or hν Br2 Br₂ Reagent->Br2 Substrate Allylic/Benzylic Substrate (R-H) Br_radical->Substrate H Abstraction Substrate_radical Allylic/Benzylic Radical (R•) Substrate->Substrate_radical Substrate_radical->Br2 Reaction with Br₂ HBr HBr HBr->Reagent Reaction with Reagent Product Brominated Product (R-Br) Br2->Product Br_radical2 Bromine Radical (Br•) Br2->Br_radical2

Caption: Radical chain mechanism for allylic/benzylic bromination.

Experimental Protocols

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Electrophilic Bromination of Activated Arenes

This protocol is suitable for the monobromination of electron-rich aromatic compounds such as phenols, anilines, and anisoles. The reaction is typically highly regioselective for the para position unless it is blocked.

Materials:

  • This compound

  • Activated aromatic substrate

  • Solvent (e.g., acetonitrile, dichloromethane, or acetic acid)

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of the activated aromatic substrate (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add this compound (1.0-1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation (Based on Analogy with N-bromosaccharin):

SubstrateProductSolventTime (h)Yield (%)
Anisolep-BromoanisoleCH₃CN1>95
Phenolp-BromophenolCH₂Cl₂0.5>95
Acetanilidep-BromoacetanilideCH₃COOH290
α-Bromination of Ketones

This protocol describes the bromination of ketones at the α-position. The reaction can be catalyzed by acid or base to facilitate enol or enolate formation.

Materials:

  • This compound

  • Ketone substrate

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Solvent (e.g., dichloromethane, diethyl ether, carbon tetrachloride)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the ketone (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add the acid catalyst (0.1 mmol), if required.

  • Add this compound (1.0-1.2 mmol) portion-wise to the stirred solution.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the precipitated 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Data Presentation (Based on Analogy with N-bromosuccinimide):

SubstrateProductCatalystSolventTemp (°C)Yield (%)
Acetophenone2-BromoacetophenoneAcetic AcidCH₂Cl₂2585-95
Cyclohexanone2-BromocyclohexanoneNH₄OAcEt₂O2580-90
Propiophenone2-Bromopropiophenonep-TsOHCCl₄8080-90
Allylic and Benzylic Bromination

This protocol is for the selective bromination of allylic or benzylic C-H bonds via a radical pathway.

Materials:

  • This compound

  • Alkene or alkylarene substrate

  • Radical initiator (e.g., AIBN or benzoyl peroxide, ~1-5 mol%)

  • Solvent (non-polar, e.g., carbon tetrachloride, cyclohexane)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., UV lamp or a high-wattage incandescent bulb)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substrate (1.0 mmol), this compound (1.0 mmol), and the radical initiator in the solvent (10 mL).

  • Heat the mixture to reflux while irradiating with a light source.

  • Monitor the reaction by TLC or GC. The reaction is often complete when the solid 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide byproduct is observed floating at the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation (Based on Analogy with N-bromosuccinimide):

SubstrateProductInitiatorSolventTime (h)Yield (%)
Cyclohexene3-BromocyclohexeneAIBNCCl₄180-90
TolueneBenzyl bromideBenzoyl PeroxideCCl₄270-80
Ethylbenzene1-Bromo-1-phenylethaneAIBNCCl₄1.585-95

Conclusion

This compound is a promising reagent for a variety of bromination reactions in organic synthesis. While direct experimental data for this specific compound is scarce, its structural similarity to well-established N-bromo reagents, particularly N-bromosaccharin, allows for the development of robust protocols for its application. The methodologies presented in these notes for the bromination of arenes, ketones, and allylic/benzylic positions provide a solid foundation for researchers to explore the utility of this reagent. It is recommended that initial experiments are performed on a small scale to optimize reaction conditions for specific substrates.

Application Notes and Protocols for the Synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, followed by its regioselective bromination.

Step 1: Synthesis of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

The initial step involves the N-alkylation of a suitable isothiazol-3(2H)-one 1,1-dioxide precursor with a tert-butyl source. A plausible method involves the reaction of the sodium salt of the parent isothiazolone with tert-butyl bromide.

Table 1: Reagents and Materials for the Synthesis of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Isothiazol-3(2H)-one 1,1-dioxideC₃H₃NO₃S133.1310.0 g0.075
Sodium HydroxideNaOH40.003.0 g0.075
tert-Butyl BromideC₄H₉Br137.0211.3 g (10.4 mL)0.082
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-
Diethyl EtherC₄H₁₀O74.12500 mL-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
BrineNaCl (aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Protocol for Step 1:

  • To a stirred solution of isothiazol-3(2H)-one 1,1-dioxide (10.0 g, 0.075 mol) in anhydrous N,N-dimethylformamide (150 mL) in a 250 mL round-bottom flask, add sodium hydroxide (3.0 g, 0.075 mol) portion-wise at room temperature.

  • Stir the resulting suspension for 30 minutes at room temperature to form the sodium salt.

  • Add tert-butyl bromide (11.3 g, 0.082 mol) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide as a solid.

Step 2: Synthesis of this compound

The second step is the regioselective bromination of the synthesized precursor at the C4 position, which is alpha to the carbonyl group. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent with a catalytic amount of an acid.

Table 2: Reagents and Materials for the Synthesis of this compound

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxideC₇H₁₁NO₃S189.235.0 g0.026
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.985.1 g0.029
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.25 g0.0013
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium ThiosulfateNa₂S₂O₃158.1150 mL-
BrineNaCl (aq)-50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Experimental Protocol for Step 2:

  • In a 250 mL round-bottom flask, dissolve 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (5.0 g, 0.026 mol) in dichloromethane (100 mL).

  • Add N-bromosuccinimide (5.1 g, 0.029 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.25 g, 0.0013 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (1 x 50 mL) to quench any remaining bromine.

  • Separate the organic layer and wash it with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: N-tert-butylation cluster_step2 Step 2: Bromination A Isothiazol-3(2H)-one 1,1-dioxide B NaOH, t-BuBr DMF, 60°C A->B C 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide B->C D 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide E NBS, p-TsOH DCM, rt D->E F This compound E->F

Caption: Overall synthetic scheme for this compound.

Application Notes and Protocols for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide and Related Isothiazolone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry applications, quantitative biological data, and specific experimental protocols for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide are not extensively available in the public domain. The following application notes and protocols are based on the broader class of isothiazol-3(2H)-one 1,1-dioxides and are intended to provide a foundational understanding and guide for researchers, scientists, and drug development professionals.

Introduction

The isothiazol-3(2H)-one 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are cyclic sulfamoyl halides, and their reactivity makes them potent and often irreversible inhibitors of various enzymes, particularly proteases. The electrophilic sulfur atom in the strained five-membered ring is susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, leading to covalent modification and inactivation. This mechanism of action has been exploited in the development of inhibitors for several medically relevant enzymes.

Potential Applications in Medicinal Chemistry

While specific applications for this compound are yet to be fully elucidated, the isothiazolone scaffold has shown promise in the following areas:

  • Enzyme Inhibition: Derivatives of isothiazol-3(2H)-one 1,1-dioxide have been identified as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE)[1][2]. HLE is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

  • Anti-inflammatory Agents: By inhibiting key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), benzo[d]isothiazole 1,1-dioxide derivatives have demonstrated potential as anti-inflammatory agents[3].

  • Anticancer Research: Some isothiazolone derivatives have been investigated for their cytotoxic effects against cancer cell lines, suggesting potential applications in oncology[4]. The mechanism may involve the induction of apoptosis and targeting of key cellular processes in cancer progression[4].

Quantitative Data for Related Isothiazol-3(2H)-one 1,1-dioxide Derivatives

The following table summarizes the inhibitory activities of some representative isothiazol-3(2H)-one 1,1-dioxide derivatives against their respective target enzymes.

Compound ClassTarget EnzymeIC50 Value (µM)Reference
2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxidesHuman Leukocyte Elastase (HLE)3.1[1]
2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxidesHuman Leukocyte Elastase (HLE)kobs/[I] > 300 M⁻¹s⁻¹[2]
6-Nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)0.15 - 23.6[3]
6-Nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)0.15 - 23.6[3]

Experimental Protocols

General Synthesis of 2-substituted Isothiazol-3(2H)-one 1,1-dioxides

This protocol describes a general method for the synthesis of 2-substituted isothiazol-3(2H)-one 1,1-dioxides, which can be adapted for the synthesis of this compound. The synthesis often involves the cyclization of a substituted 2-thiocyanato-1-carboxaldehyde with an amine, followed by oxidation.

Materials:

  • Substituted 2-thiocyanato-1-carboxaldehyde

  • Primary amine (e.g., tert-butylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Cyclization: Dissolve the substituted 2-thiocyanato-1-carboxaldehyde in an anhydrous solvent. Add the primary amine dropwise at room temperature. Stir the reaction mixture for 2-4 hours.

  • Work-up: Wash the reaction mixture with dilute HCl, followed by saturated NaHCO3 solution, and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude isothiazolium salt in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., MCPBA) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Final Work-up and Purification: Once the reaction is complete, wash the mixture with saturated NaHCO3 solution to remove excess acid. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of a test compound against HLE.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Test compound (e.g., a derivative of isothiazol-3(2H)-one 1,1-dioxide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of HLE, substrate, and the test compound in the assay buffer and DMSO, respectively.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.

    • Add 20 µL of HLE solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Visualizations

DrugDiscoveryWorkflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Target Identification & Validation B Lead Compound Identification (HTS, etc.) A->B Identifies target C Chemical Synthesis & Optimization B->C Provides starting points D In Vitro Biological Assays (e.g., Enzyme Inhibition) C->D Generates test compounds D->C Provides feedback for optimization E In Vivo Animal Models D->E Identifies promising candidates F ADMET Studies E->F Evaluates efficacy & safety G Clinical Trials (Phase I-III) F->G Selects clinical candidates

Caption: A generalized workflow for enzyme inhibitor drug discovery.

EnzymeInhibitionMechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease (e.g., HLE) Serine Serine Residue (Nucleophile) Inhibitor Isothiazol-3(2H)-one 1,1-dioxide Serine->Inhibitor 2. Nucleophilic Attack Inhibitor->Enzyme 1. Non-covalent Binding Inactivated_Enzyme Inactivated Enzyme (Covalent Complex) Inhibitor->Inactivated_Enzyme 3. Covalent Adduct Formation

Caption: A plausible mechanism of covalent inhibition of a serine protease.

References

Application Notes & Protocols for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a functionalized heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. As a heterocyclic bromide, its primary utility lies in carbon-carbon and carbon-heteroatom bond-forming reactions.

Note on Availability of Protocols: Publicly available literature with specific, validated reaction protocols for this compound is limited. Therefore, this document provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for which this compound is an ideal substrate. The conditions outlined are based on well-established procedures for analogous heterocyclic and aryl bromides and should serve as an excellent starting point for experimental design.[1][2][3]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for synthesizing biaryl, aryl-vinyl, and other conjugated systems by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[2] Given its structure, this compound is an excellent electrophilic partner for these reactions.

Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isothiazolone substrate, forming a Pd(II) intermediate.[4]

  • Transmetalation: An organic group is transferred from the boronic acid (or its boronate ester) to the palladium center. This step is facilitated by a base.[3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂(X) pd0->pd_intermediate oxidative_addition Oxidative Addition pd_coupled R¹-Pd(II)L₂(R²) pd_intermediate->pd_coupled transmetalation Transmetalation pd_coupled->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_coupled->product r1x R¹-X (Isothiazolone Bromide) boronic R²-B(OR)₂ + Base

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.5 - 5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (often used as a co-solvent, e.g., Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the palladium catalyst and any additional ligand to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture may be a suspension.

  • Reaction: Stir the mixture at the desired temperature (typically ranging from 60°C to 120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Experimental_Workflow start Start setup 1. Combine Reactants (Isothiazolone, Boronic Acid, Base) in Schlenk Flask start->setup inert 2. Purge with Inert Gas (Evacuate/Backfill Ar or N₂) setup->inert reagents 3. Add Catalyst & Solvent (Degassed) inert->reagents reaction 4. Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup 5. Aqueous Work-up (Dilute, Extract with Organic Solvent) reaction->workup purify 6. Dry, Concentrate & Purify (Flash Chromatography) workup->purify product Pure Product purify->product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Typical Reaction Conditions

Optimizing a Suzuki-Miyaura coupling reaction often involves screening several parameters. The table below summarizes common conditions used for coupling aryl bromides, providing a valuable starting point for method development with this compound.

Parameter Common Reagents / Conditions Notes References
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ / Ligand, PEPPSI-iPrPd(PPh₃)₄ is often used but can be sensitive. PdCl₂(dppf) is robust. Pre-catalysts like PEPPSI are highly active.[1][2]
Ligand PPh₃, PCy₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands often improve reaction efficiency, especially for challenging substrates.[5][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, t-BuOKK₃PO₄ and Cs₂CO₃ are strong bases suitable for less reactive partners. K₂CO₃ is a common, milder choice.[1][3]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF, Acetonitrile/H₂OAprotic polar solvents are typical. The addition of water often accelerates the reaction and helps dissolve the base.[1][3]
Temperature Room Temperature to 120 °CElectron-rich bromides or sterically hindered partners may require higher temperatures. Microwave heating can shorten reaction times.[2][7]
Boron Source Arylboronic Acids (Ar-B(OH)₂), Arylboronic Esters (Ar-B(pin))Boronic acids are standard. Pinacol esters (B(pin)) offer enhanced stability and are often used in one-pot borylation/coupling sequences.[3][8]

This guide provides a foundational framework for initiating synthetic studies with this compound. Researchers should perform initial small-scale screening to identify the optimal conditions for their specific coupling partners. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols for the Analytical Detection of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic organic compound containing bromine, a tert-butyl group, and an isothiazolone dioxide core. Its detection and quantification are crucial for quality control in manufacturing processes, environmental monitoring, and in the context of drug development, for ensuring the purity and stability of active pharmaceutical ingredients (APIs) and formulations. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

Application Note:

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the presence of a chromophore in the isothiazolone ring, UV detection is a suitable choice for this compound. A reverse-phase HPLC method is proposed here, which separates compounds based on their hydrophobicity.

Experimental Protocol:

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (e.g., from a reaction mixture or formulation): Dilute a known amount of the sample with the mobile phase to obtain a theoretical concentration of the analyte within the calibration range. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 40% B to 90% B15-17 min: 90% B17-18 min: 90% B to 40% B18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Create a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

Quantitative Data Summary:

ParameterExpected Value
Retention Time (RT) 8 - 12 min (dependent on the exact system and conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Filter (if necessary) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 220 nm F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: HPLC analysis workflow for this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, which is expected to have sufficient volatility and thermal stability, GC-MS can provide high sensitivity and selectivity. The mass spectrometer allows for definitive identification based on the compound's mass spectrum.

Experimental Protocol:

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as ethyl acetate or dichloromethane. Perform serial dilutions to obtain working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve or dilute the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample is in an aqueous matrix, a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) may be necessary. The organic extract can then be concentrated and analyzed.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Identify the analyte peak by its retention time and by comparing its mass spectrum with a reference spectrum.

  • For quantification, use SIM mode, monitoring characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standard solutions.

  • Calculate the concentration of the analyte in the sample.

Quantitative Data Summary:

ParameterExpected Value
Retention Time (RT) 10 - 15 min (dependent on the exact system and conditions)
Characteristic Ions (m/z) To be determined from the mass spectrum (expect molecular ion and fragments from loss of tert-butyl, SO₂, Br)
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL (in SIM mode)
Limit of Quantification (LOQ) 0.15 µg/mL (in SIM mode)
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve/Dilute Sample B Liquid-Liquid Extraction (if needed) A->B C Concentrate Extract B->C D Inject into GC C->D E Separation on HP-5ms Column D->E F EI Ionization & Mass Analysis E->F G Identify by RT and Mass Spectrum F->G H Quantify using SIM G->H I Concentration Calculation H->I

Caption: GC-MS analysis workflow for this compound.

Application Notes and Protocols for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a versatile heterocyclic building block with significant potential in organic synthesis. The presence of a reactive carbon-bromine bond at the C4 position of the isothiazolone scaffold allows for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the isothiazolone 1,1-dioxide core is anticipated to facilitate the oxidative addition step in palladium-catalyzed cycles, making this compound a promising substrate for Suzuki-Miyaura, Stille, and Sonogashira couplings.

These application notes provide generalized protocols for the use of this compound in these key cross-coupling reactions, based on established methodologies for similar brominated heterocycles.

Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl/Vinyl-isothiazolone Dioxides

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and vinyl groups at the C4 position. This transformation is valuable for the synthesis of potential bioactive molecules and functional materials. The reaction generally proceeds with a palladium catalyst, a phosphine ligand, and a base.[1][2][3]

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
EntryAryl/Vinyl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001088
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801678
4(E)-Styrylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DME/H₂O851482
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl or vinyl boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if required) under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - 4-Bromo-isothiazolone - Boronic Acid - Base Catalyst Add Catalyst & Ligand Solvent Add Degassed Solvent Heating Heat & Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Quench Cool & Dilute Monitoring->Quench Extract Aqueous Wash Dry Dry & Concentrate Purify Column Chromatography Product Final Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Application Note 2: Stille Cross-Coupling for the Synthesis of 4-Aryl/Vinyl/Alkynyl-isothiazolone Dioxides

The Stille coupling offers a complementary method to the Suzuki-Miyaura reaction, utilizing organostannanes as coupling partners.[4][5][6] This reaction is known for its tolerance of a wide range of functional groups and is particularly useful for synthesizing complex molecules. The coupling of this compound with various organostannanes can provide access to a diverse array of substituted isothiazolones.

Table 2: Representative Conditions and Yields for Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (4)--Toluene1101880
2Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (5)DMF901683
3Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF702075
4Tributyl(phenylethynyl)stannaneAsCat-4 (5)-CsFDioxane1001289
Experimental Protocol: General Procedure for Stille Coupling
  • In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst, ligand (if necessary), and any additives under a counterflow of the inert gas.

  • Heat the reaction mixture to the desired temperature and stir for the specified duration, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Stille_Pathway Start 4-Bromo-isothiazolone + Organostannane Catalyst Pd(0) Catalyst Ligand Start->Catalyst Solvent Anhydrous Solvent (e.g., Toluene, THF) Catalyst->Solvent Heat Heat Solvent->Heat Product 4-Substituted-isothiazolone Heat->Product

Caption: Key components of the Stille cross-coupling reaction.

Application Note 3: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-isothiazolone Dioxides

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the bromo-isothiazolone) and sp-hybridized carbons (from a terminal alkyne).[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The resulting 4-alkynyl-isothiazolone dioxides are valuable intermediates that can undergo further transformations, such as cycloaddition reactions.

Table 3: Representative Conditions and Yields for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60892
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701087
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃N/DMFDMF501290
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)DBUAcetonitrileRT1685
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk tube containing a stirrer bar, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide.

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic phase with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-isothiazolone dioxide.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (R-Br) Pd_acetylide R-Pd(II)L₂(C≡CR') PdII->Pd_acetylide Transmetalation Cu_acetylide R'C≡CCu Cu_acetylide->PdII Pd_acetylide->Pd0 Reductive Elimination Product R-C≡CR' Pd_acetylide->Product Alkyne R'C≡CH Alkyne->Cu_acetylide Base Base Base->Cu_acetylide CuI CuI CuI->Cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to functionalized isothiazolone dioxides. The protocols and data presented, based on well-established chemical principles, offer a solid foundation for researchers to explore the synthetic utility of this promising scaffold in drug discovery and materials science. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols for Enzymatic Inhibition Assays Using Isothiazol-3(2H)-one 1,1-dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isothiazol-3(2H)-one 1,1-dioxides in enzymatic inhibition assays. This class of compounds has demonstrated significant potential as inhibitors of various enzymes, particularly serine proteases such as human leukocyte elastase (HLE), and to a lesser extent, acetylcholinesterase (AChE). This document outlines detailed protocols for conducting these assays, presents quantitative data for known inhibitors, and illustrates relevant biological pathways and experimental workflows.

Introduction to Isothiazol-3(2H)-one 1,1-dioxides as Enzyme Inhibitors

Isothiazol-3(2H)-one 1,1-dioxides, also known as cyclic sulfonyl amides or sultams, are heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. A key feature of this scaffold is its ability to act as a potent inhibitor of serine proteases. The mechanism of inhibition is believed to involve the electrophilic sulfur atom of the sultam ring, which can be attacked by the nucleophilic serine residue in the active site of these enzymes. This interaction can lead to a stable, covalent modification of the enzyme, resulting in its inactivation.

The primary target of many synthesized isothiazol-3(2H)-one 1,1-dioxides is Human Leukocyte Elastase (HLE), a serine protease implicated in a variety of inflammatory diseases. By inhibiting HLE, these compounds have potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Furthermore, some derivatives have been investigated for their activity against other enzymes like acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.

Data Presentation: Inhibitory Activity of Isothiazol-3(2H)-one 1,1-dioxides

The following tables summarize the inhibitory potency of various isothiazol-3(2H)-one 1,1-dioxide derivatives against Human Leukocyte Elastase (HLE) and Acetylcholinesterase (AChE).

Table 1: Inhibition of Human Leukocyte Elastase (HLE) by Isothiazol-3(2H)-one 1,1-dioxide Derivatives

Compound IDSubstituentsIC50 (µM)kobs/[I] (M⁻¹s⁻¹)Reference
Compound 212-(halogenated pyridinyl)3.1-[1]
14i2-phenyl, 4,5-diphenyl-> 500
14j2-phenyl, 4,5-diphenyl-> 500
14k2-phenyl, 4,5-diphenyl-2400
9g2,4,5-triphenyl-> 300[2]
9l2,4,5-triphenyl (substituted)-2440[2]

Table 2: Inhibition of Acetylcholinesterase (AChE) by Isothiazole-based Compounds

Note: Data for isothiazol-3(2H)-one 1,1-dioxides specifically against AChE is limited in the reviewed literature. The following data is for related isothiazole derivatives to indicate potential for this scaffold.

Compound ClassIC50 (µM)Reference
Benzo[d]isothiazol-3(2H)-one derivative (Compound 49)0.29[3]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids2.1 - 7.4[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives0.91 - 85[5]

Experimental Protocols

Protocol 1: Human Leukocyte Elastase (HLE) Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of isothiazol-3(2H)-one 1,1-dioxides against HLE using a chromogenic substrate.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Tween 20

  • Inhibitor Stock Solution: Isothiazol-3(2H)-one 1,1-dioxide dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the HLE working solution by diluting the enzyme stock in Assay Buffer to the desired concentration (e.g., 25-50 nM).

    • Prepare the substrate working solution by diluting the MeOSuc-AAPV-pNA stock in Assay Buffer to the desired final concentration (typically at or below the Km value).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of HLE working solution to the control and inhibitor wells.

    • Add 25 µL of the diluted inhibitor solutions to the inhibitor wells. Add 25 µL of Assay Buffer with the corresponding DMSO concentration to the control and blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiate Reaction:

    • Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 15-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay for AChE inhibition based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Inhibitor Stock Solution: Isothiazol-3(2H)-one 1,1-dioxide dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the AChE working solution in Assay Buffer (e.g., 0.1-0.2 U/mL).

    • Prepare the ATCI working solution (e.g., 15 mM) in deionized water. Prepare fresh daily.

    • Prepare the DTNB working solution (e.g., 10 mM) in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 120 µL of Assay Buffer to all wells.

    • Add 20 µL of the diluted inhibitor solutions to the inhibitor wells. Add 20 µL of Assay Buffer with DMSO to the control wells.

    • Add 20 µL of DTNB working solution to all wells.

    • Add 20 µL of AChE working solution to the control and inhibitor wells. Add 20 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of ATCI working solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in a kinetic mode at 25°C for 10-15 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

HLE_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_activation Neutrophil Activation cluster_effects Downstream Effects Infection Infection Neutrophil Neutrophil Infection->Neutrophil Tissue_Damage Tissue_Damage Tissue_Damage->Neutrophil HLE_Release HLE Release Neutrophil->HLE_Release ECM_Degradation Extracellular Matrix Degradation HLE_Release->ECM_Degradation Cytokine_Activation Cytokine & Chemokine Activation HLE_Release->Cytokine_Activation Inflammation_Amplification Inflammation Amplification ECM_Degradation->Inflammation_Amplification Cytokine_Activation->Inflammation_Amplification Inhibitor Isothiazol-3(2H)-one 1,1-dioxide Inhibitor->HLE_Release

Caption: HLE-Mediated Inflammatory Pathway and Point of Inhibition.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream_Targets Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: Overview of the PI3K/Akt Signaling Pathway.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Isothiazol-3(2H)-one 1,1-dioxide Library Start->Compound_Synthesis Primary_Screening Primary Enzymatic Assay (e.g., HLE, AChE) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Kinetic_Studies Kinetic Studies (kobs, Ki) Dose_Response->Kinetic_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinetic_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental Workflow for Inhibitor Discovery.

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Mechanism Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Nucleophilic_Attack Nucleophilic Attack by Ser195 on Sultam Sulfur Catalytic_Triad->Nucleophilic_Attack Ser195 Oxyanion_Hole Oxyanion Hole Covalent_Adduct Stable Covalent Enzyme-Inhibitor Complex Oxyanion_Hole->Covalent_Adduct Stabilization Inhibitor Isothiazol-3(2H)-one 1,1-dioxide Inhibitor->Nucleophilic_Attack Nucleophilic_Attack->Covalent_Adduct Enzyme_Inactivation Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation

Caption: Mechanism of Serine Protease Inhibition.

References

Application Notes and Protocols for Cell-Based Assays with 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a synthetic compound belonging to the isothiazolone class of molecules. While the specific biological activities and mechanisms of action for this particular derivative are not extensively documented in publicly available scientific literature, related isothiazolone compounds have been investigated for a range of bioactivities, including antimicrobial and enzymatic inhibitory effects. This document provides a generalized framework for researchers and drug development professionals to conduct initial cell-based assay screening of this compound to elucidate its potential cytotoxic and mechanistic properties.

The following protocols are designed as starting points and may require optimization based on the specific cell lines and experimental goals.

I. Data Presentation: Hypothetical Screening Data

Given the lack of published data, the following table represents a hypothetical summary of initial screening results for this compound to illustrate how quantitative data should be presented.

Assay TypeCell LineEndpoint MeasuredIncubation Time (hours)IC50 / EC50 (µM)Observations
CytotoxicityHeLaCell Viability (MTT)2415.2Dose-dependent decrease in viability
CytotoxicityA549Cell Viability (MTT)2428.7Moderate cytotoxic effect
ApoptosisJurkatCaspase-3/7 Activity128.5Induction of apoptosis at lower concentrations
InflammationRAW 264.7Nitric Oxide (NO) Production24> 50No significant effect on NO production

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cervical cancer cell line (HeLa) or other cell line of interest

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

B. Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Jurkat cells or other suspension cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

Protocol:

  • Cell Seeding:

    • Seed 10,000 Jurkat cells per well in a white-walled 96-well plate in a final volume of 50 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 50 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time (e.g., 6, 12, or 24 hours).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

Signaling Pathway Diagram:

Apoptosis_Pathway compound 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide cell_stress Cellular Stress compound->cell_stress Induces initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) cell_stress->initiator_caspases Activates executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases Cleaves and Activates apoptosis Apoptosis executioner_caspases->apoptosis Executes

Caption: Simplified signaling pathway of apoptosis induction.

III. General Considerations and Further Steps

  • Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous culture medium.

  • Dose-Response: A wide range of concentrations should be tested initially to determine the effective dose range of the compound.

  • Time-Course: Experiments should be conducted at multiple time points to understand the kinetics of the cellular response.

  • Mechanism of Action: If cytotoxicity is observed, further assays should be performed to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis, cell cycle analysis).

  • Target Identification: Subsequent studies may focus on identifying the specific molecular targets of the compound through techniques such as proteomics or genetic screens.

Application Notes and Protocols for the Purification of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, a key intermediate in various synthetic applications. The protocols outlined below are based on established chemical purification principles and analogous procedures for structurally related compounds, including N-substituted isothiazolinones, bromo-heterocycles, and sulfones. These methods are intended to serve as a starting point for the development of optimized, compound-specific purification strategies.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability of biological and chemical assays. This guide details two primary purification techniques: flash column chromatography and recrystallization.

Purification Techniques

The choice of purification method will depend on the nature and quantity of impurities present in the crude material. It is recommended to first analyze the crude product by Thin Layer Chromatography (TLC) to determine the optimal purification strategy.

2.1. Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a preparative scale. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Pour the silica gel slurry into a glass column, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column at a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation: Flash Chromatography Solvent Systems

The following table summarizes potential solvent systems for the flash chromatographic purification of this compound, based on general principles for bromo-sulfone compounds. The optimal system should be determined empirically using TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.6A good starting point for moderately polar compounds.
Dichloromethane / Methanol (99:1 to 95:5)0.1 - 0.5Suitable for more polar impurities.
Toluene / Ethyl Acetate (9:1 to 1:1)0.2 - 0.7Can offer different selectivity compared to hexane-based systems.

2.2. Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable one (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Systems

The table below provides a list of potential solvent systems for the recrystallization of this compound. The selection should be based on preliminary solubility tests.

Solvent SystemExpected Recovery (%)Expected Purity (%)Notes
Ethanol75 - 90> 98A common solvent for many organic solids.
Isopropanol70 - 85> 98Similar to ethanol, but may offer different solubility characteristics.
Ethanol / Water80 - 95> 97Water can be added as an anti-solvent to increase the yield.
Toluene60 - 80> 97Suitable for less polar compounds.

Visualization of Workflows

Diagram 1: Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_column Chromatography cluster_collection Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

A schematic overview of the flash chromatography purification process.

Diagram 2: Recrystallization Workflow

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_solid Crude Solid add_solvent Add Minimal Hot Solvent crude_solid->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_crystals Pure Crystals dry_crystals->pure_crystals

A step-by-step guide to the recrystallization purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are often flammable and may be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

These protocols and guidelines are intended to assist researchers in the purification of this compound. Optimization of the described methods may be necessary to achieve the desired purity and yield for specific applications.

Safe Handling and Disposal of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (CAS No. 126623-65-2). The information is compiled from safety data sheets of structurally similar compounds and general best practices for laboratory hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.

Hazard Identification and Summary

This compound is a halogenated organic compound that should be handled with caution. Based on data from similar compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] All personnel handling this compound must be thoroughly trained in its potential hazards and in the proper safety procedures.

Quantitative Hazard Data (Illustrative based on similar compounds)

Hazard ClassificationValueReference
Acute Toxicity, Oral (ATE)>2,000 mg/kg (calculated)[4]
Acute Toxicity, Dermal (ATE)>5,000 mg/kg (calculated)[4]
Skin Corrosion/IrritationCauses skin irritation[2][4]
Serious Eye Damage/IrritationCauses serious eye damage[2][4]
Skin SensitizationMay cause an allergic skin reaction[4]

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper safety protocols is paramount when working with this compound. The following PPE and engineering controls are mandatory.

Personal Protective Equipment (PPE)

EquipmentSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes
Respiratory ProtectionUse in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

Engineering Controls

ControlDescription
VentilationAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.
Safety EquipmentAn eyewash station and safety shower must be readily accessible in the immediate work area.

Experimental Protocols: Safe Handling

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed, properly labeled container.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Weighing and Solution Preparation
  • Perform all weighing and solution preparation inside a chemical fume hood.

  • To minimize the generation of dust, handle the solid material carefully.

  • Use appropriate tools (e.g., spatula, weighing paper) and clean them thoroughly after use.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

Spill and Accidental Release Measures
  • In case of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Do not allow the spilled material to enter drains or waterways.[4]

Experimental Protocols: Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste. The primary and recommended method of disposal is through controlled incineration by a licensed hazardous waste disposal company.[1]

Waste Segregation and Collection
  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container.

  • The container must be specifically designated for "Halogenated Organic Waste".[1][5]

  • Never mix this waste with non-halogenated or other types of chemical waste.

Container Labeling and Storage
  • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Keep the waste container tightly closed and store it in a designated secondary containment area within the laboratory, away from general laboratory traffic.

Decontamination of Empty Containers
  • Empty containers that held the compound must be treated as hazardous waste unless properly decontaminated.

  • Decontamination Procedure:

    • Triple rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).

    • Collect the rinsate as "Halogenated Organic Waste."

    • Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's EHS guidelines.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Diagrams

Safe_Handling_and_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response Receive Receive & Inspect Store Store Safely Receive->Store Weigh Weigh in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Collect Collect Waste Use->Collect Generate Waste Segregate Segregate as Halogenated Waste Collect->Segregate Label Label Container Segregate->Label Store_Waste Store Waste Safely Label->Store_Waste Dispose Professional Disposal Store_Waste->Dispose Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Clean Clean & Decontaminate Contain->Clean Dispose_Spill Dispose of Spill Waste Clean->Dispose_Spill PPE_and_Controls cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Gloves Chemical Resistant Gloves Goggles Safety Goggles LabCoat Lab Coat Respirator Respirator (if needed) FumeHood Chemical Fume Hood Eyewash Eyewash Station Shower Safety Shower Researcher Researcher Researcher->Gloves Researcher->Goggles Researcher->LabCoat Researcher->Respirator Researcher->FumeHood Researcher->Eyewash Researcher->Shower

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar brominated heterocyclic compounds.

Q1: I am observing low to no yield of the desired product. What are the potential causes and solutions?

Low yields can stem from several factors, from incomplete reactions to product degradation. Consider the following troubleshooting steps:

  • Incomplete Lithiation: If your synthesis involves an ortho-lithiation step, incomplete reaction is a common issue.

    • Solution: Try increasing the equivalents of n-BuLi or extending the lithiation time. Some procedures for similar molecules recommend stirring for up to 24 hours at room temperature.[1]

  • Reaction Temperature: The temperature for both lithiation and bromination is critical.

    • Solution: Ensure the bromination is carried out at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions.[1]

  • Reagent Quality: The quality of your reagents, especially n-BuLi and the bromine source, can significantly impact the outcome.

    • Solution: Use freshly titrated n-BuLi and a reliable source of bromine. Ensure all solvents are anhydrous.

Q2: My final product is contaminated with impurities, particularly over-brominated species. How can I improve the selectivity of the bromination?

Over-bromination is a frequent challenge in the synthesis of brominated compounds.[2] Here are some strategies to enhance selectivity:

  • Control Bromine Addition: The rate of bromine addition is crucial.

    • Solution: Add the bromine solution dropwise and slowly to the reaction mixture at a low temperature. This helps to control the local concentration of the brominating agent.[2]

  • Optimize Stoichiometry: Using an excess of the brominating agent can lead to the formation of di-brominated or other over-brominated byproducts.

    • Solution: Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of your substrate to the bromine source and adjust as needed based on your results.

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.

    • Solution: While elemental bromine is commonly used, consider a less reactive source like N-bromosuccinimide (NBS) in a polar medium, which can sometimes offer better control.[3]

Q3: The purification of the crude product is challenging due to the presence of starting material and mono-brominated intermediates. What purification strategies are recommended?

Separating structurally similar compounds can be difficult.[1]

  • Column Chromatography: This is often the most effective method.

    • Solution: Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve better separation on a silica gel column.[4]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Solution: Test various solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution. A mixture of ethanol and water is sometimes effective for similar compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

Q2: What are some of the known challenges with using bromine in synthesis?

Using elemental bromine presents several challenges:

  • Safety: Bromine is highly toxic and corrosive. Proper personal protective equipment and a well-ventilated fume hood are essential.

  • Equipment Corrosion: Bromine can be corrosive to stainless steel and other common laboratory equipment.[6]

  • Product Purity: Reactions with bromine can sometimes lead to impure products and low yields.[6]

Q3: Are there any alternative, "greener" bromination methods?

Yes, there is a growing interest in developing more environmentally friendly bromination methods. One such approach is the use of N-bromosuccinimide (NBS) in water, which avoids the use of more toxic and difficult-to-handle molecular bromine.[3]

Data Presentation

Table 1: Comparison of Bromination Reaction Conditions for Aromatic and Heterocyclic Compounds

Parameter2,6-di-tert-butylphenol Bromination[5]Isothiazolo[4,5-b]pyridine Synthesis[2]
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Solvent DichloromethaneEthyl Acetate
Temperature 0 °CRoom Temperature or Reflux
Addition Method Dropwise over 1 hourNot specified, but slow addition is recommended to avoid over-bromination
Work-up Quenched with sodium sulfite and washed with sodium bicarbonateDiluted with water, filtered, and purified by column chromatography
Observed Issues -Over-bromination

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

This protocol is a hypothetical adaptation based on general procedures for similar compounds and should be optimized for the specific substrate.

  • Preparation of the Precursor: Synthesize 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide according to a suitable literature procedure.

  • Bromination:

    • Dissolve the 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide precursor in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of one equivalent of bromine in the same anhydrous solvent.

    • Add the bromine solution dropwise to the cooled reaction mixture over a period of 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite at 0 °C until the orange color of the bromine disappears.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

    • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Precursor in Anhydrous Solvent B Cool to -78 °C A->B C Dropwise Addition of Bromine Solution B->C D Monitor by TLC C->D E Quench with Na2S2O3 D->E Reaction Complete F Warm to Room Temperature E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Yield CheckLithiation Is an ortho-lithiation step used? Start->CheckLithiation IncompleteLithiation Incomplete Lithiation? CheckLithiation->IncompleteLithiation Yes CheckTemp Check Reaction Temperature CheckLithiation->CheckTemp No IncreaseBuLi Increase n-BuLi equivalents or reaction time IncompleteLithiation->IncreaseBuLi Yes IncompleteLithiation->CheckTemp No End Improved Yield IncreaseBuLi->End TempIncorrect Incorrect Temperature? CheckTemp->TempIncorrect OptimizeTemp Ensure -78 °C for bromination TempIncorrect->OptimizeTemp Yes ReagentQuality Check Reagent Quality TempIncorrect->ReagentQuality No OptimizeTemp->End PoorQuality Poor Reagent Quality? ReagentQuality->PoorQuality UseFreshReagents Use freshly titrated n-BuLi and pure bromine PoorQuality->UseFreshReagents Yes PoorQuality->End No UseFreshReagents->End

Caption: Troubleshooting decision tree for addressing low product yield.

over_bromination_pathway Precursor 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide Product 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (Desired Product) Precursor->Product + Br2 (1 eq) SideProduct Di-bromo Side Product (Impurity) Product->SideProduct + Excess Br2

Caption: Potential reaction pathway leading to the formation of an over-brominated side product.

References

common side products in the synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of the desired product - Incomplete N-alkylation of the isothiazole starting material.- Inefficient bromination of the N-tert-butylated intermediate.- Suboptimal reaction conditions (temperature, solvent, reaction time).- Ensure complete deprotonation of the isothiazole nitrogen before adding the tert-butylating agent.- Monitor the bromination reaction by TLC or LC-MS to determine the optimal reaction time.- Screen different solvents and temperatures for both the N-alkylation and bromination steps.
Presence of multiple spots on TLC/LC-MS, indicating a mixture of products - Formation of poly-brominated side products.- Isomeric side products from bromination at an undesired position.- Unreacted starting materials.- Use a milder brominating agent or reduce the stoichiometry of the brominating agent.- Control the reaction temperature carefully during bromination to improve selectivity.- Purify the N-tert-butylated intermediate before proceeding to the bromination step.
Product is difficult to purify - Co-elution of the desired product with a side product of similar polarity.- Thermal instability of the product during purification.- Employ alternative purification techniques such as preparative HPLC or crystallization.- Use a different solvent system for column chromatography to improve separation.- Avoid excessive heating during solvent removal.
Characterization data (NMR, MS) is inconsistent with the desired structure - Presence of unexpected side products.- Isomerization of the final product.- Isolate the major impurity and characterize it to understand the side reaction.- Re-evaluate the reaction mechanism to identify potential pathways for unexpected products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-alkylation of the isothiazole precursor with a tert-butyl source?

A1: The primary side product is typically the unreacted isothiazole starting material due to incomplete alkylation. Depending on the tert-butyl source and reaction conditions, elimination products from the tert-butylating agent (e.g., isobutylene from tert-butyl bromide) can also be formed, which may lead to other minor byproducts.

Q2: I am observing a significant amount of a di-brominated species in my final product mixture. How can I minimize its formation?

A2: The formation of a di-brominated side product, likely 4,5-dibromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, occurs when the reaction conditions for bromination are too harsh or the reaction is allowed to proceed for too long. To minimize this, consider the following:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent.

  • Temperature: Perform the bromination at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q3: My bromination reaction is sluggish and gives a low yield. What can I do to improve it?

A3: Sluggish bromination can be due to several factors. To improve the reaction rate and yield:

  • Solvent: Ensure you are using an appropriate solvent. Chlorinated solvents like dichloromethane (DCM) or chloroform are often effective.

  • Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) can sometimes accelerate electrophilic aromatic brominations. However, this may also decrease selectivity, so it should be used with caution.

  • Brominating Agent: Consider using a more reactive brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator if a free-radical pathway is desired, or bromine in the presence of a Lewis acid for electrophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (Intermediate)
  • To a solution of isothiazol-3(2H)-one 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tert-butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide.

Protocol 2: Synthesis of this compound
  • Dissolve 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Effect of Brominating Agent on Product Distribution

EntryBrominating AgentSolventTemperature (°C)Desired Product Yield (%)Di-bromo Side Product (%)
1Br₂DCM256520
2NBSDCM25855
3Br₂/FeCl₃DCM255035
4NBSAcetonitrile25788

Mandatory Visualization

Synthesis_Pathway A Isothiazol-3(2H)-one 1,1-dioxide B 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide A->B  N-tert-butylation  (e.g., t-BuBr, Base) S1 Unreacted Starting Material A->S1 Incomplete Reaction C 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (Desired Product) B->C  Bromination  (e.g., NBS) S2 4,5-Dibromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (Di-brominated Side Product) B->S2 Over-bromination S3 5-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (Isomeric Side Product) B->S3 Non-regioselective Bromination

Caption: Synthetic pathway and potential side product formation.

troubleshooting failed reactions involving 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting assistance for reactions involving 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: This molecule possesses several reactive sites that dictate its chemical behavior:

  • C4-Bromine: The bromine atom on the isothiazole ring is a key functional group for cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of various substituents.

  • Isothiazolone Ring: The isothiazolone ring system can be susceptible to degradation under certain conditions. It is generally stable in acidic media but can undergo ring-opening in the presence of strong bases or nucleophiles.[1][2]

  • N-tert-butyl Group: The tert-butyl group is a bulky protecting group on the nitrogen atom. While generally stable, it can be cleaved under strongly acidic conditions.

  • Sulfone Group: The 1,1-dioxide (sulfone) group is a strong electron-withdrawing group, which activates the ring and can influence the reactivity of the C-Br bond.

Q2: My reaction is not proceeding. How can I confirm the integrity of my starting material?

A2: Before troubleshooting the reaction conditions, it is crucial to verify the purity and identity of your this compound. You can do this by:

  • NMR Spectroscopy: Check the 1H and 13C NMR spectra and compare them against known reference spectra if available. Look for the characteristic signals of the tert-butyl group and the aromatic proton.

  • Mass Spectrometry: Confirm the molecular weight and isotopic pattern for bromine.

  • Melting Point: If the material is a solid, a sharp melting point close to the literature value can indicate high purity.

Q3: Are there any known stability issues with this compound?

A3: Yes, isothiazolinone derivatives can be sensitive to certain conditions.[1]

  • pH Sensitivity: Isothiazolinones are known to be more stable in acidic to neutral conditions and can degrade in alkaline environments.[2] The rate of degradation increases with higher pH.[2]

  • Nucleophiles: The isothiazolone ring can be opened by nucleophiles such as amines, thiols, and some strong bases.[1]

  • Thermal Stability: While many isothiazolinones are reasonably stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.

Troubleshooting Failed Reactions

Issue 1: Failed Suzuki-Miyaura Cross-Coupling Reaction

Symptom: Low to no yield of the desired coupled product, with recovery of starting material.

This is a common issue when working with heteroaromatic halides. The problem can often be traced to the catalyst, base, or reaction conditions.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Failed Suzuki Reaction (Low Yield/No Product) check_reagents 1. Verify Reagent Quality - Boronic acid/ester stable? - Solvent anhydrous? - Base fresh? start->check_reagents Start Here catalyst_issue 2. Address Catalyst Activity - Use pre-catalyst? - Increase catalyst loading? - Degas reaction mixture thoroughly? check_reagents->catalyst_issue Reagents OK failure Persistent Failure (Consider alternative coupling) check_reagents->failure Reagents Degraded condition_issue 3. Optimize Reaction Conditions - Screen different bases? - Screen different ligands? - Increase temperature? catalyst_issue->condition_issue Still Failing catalyst_issue->failure Catalyst Poisoned success Successful Reaction condition_issue->success Improved Yield condition_issue->failure Substrate Incompatible

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst (e.g., XPhos Pd G3). Ensure thorough degassing of the reaction mixture with an inert gas (Argon or Nitrogen).The active Pd(0) species is sensitive to oxygen. Pre-catalysts can ensure more reliable formation of the active species.
Inappropriate Ligand Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands are often effective for coupling with electron-rich or sterically hindered heteroaryl halides.[3]
Suboptimal Base Screen a variety of bases. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. The choice of base can be highly substrate-dependent.The base is critical for the transmetalation step and its strength and solubility can significantly impact the reaction rate.
Poor Solubility Try a different solvent or a solvent mixture (e.g., Dioxane/water, Toluene/water, DMF).Ensuring all reactants are in solution is crucial for an efficient reaction.
Protodeboronation of Boronic Acid Use anhydrous conditions, a milder base (e.g., KF), or switch to a more stable boronic ester (e.g., pinacol ester).Boronic acids can be susceptible to hydrolysis, especially at high temperatures, which removes them from the catalytic cycle.[4]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ (2.5)XPhos (7.5)Na₂CO₃ (1.0)ACN/H₂O (4:1)9053[5]
Pd(OAc)₂ (5)dppf (5)KOAc (2.4)Dioxane110Varies[6]
Pd(PPh₃)₄ (9)-K₃PO₄ (2.0)DMF8553[5]
PdCl₂(dppf) (5)-K₂CO₃ (2.0)Dioxane/H₂O10072[7]

Note: Yields are for illustrative purposes and are highly dependent on the specific substrates used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if not using a pre-catalyst) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Suspected Degradation of the Isothiazolone Ring

Symptom: Formation of multiple unidentified byproducts, often accompanied by a color change in the reaction mixture. This is particularly common in reactions requiring basic or nucleophilic conditions.

Potential Degradation Pathways

Isothiazolone rings are susceptible to nucleophilic attack, which can lead to ring opening and loss of the desired structure.[1]

G start Isothiazolone Dioxide (Stable) ring_opened Ring-Opened Intermediate (Mercaptoacrylamide derivative) start->ring_opened Nucleophilic Attack nucleophile Nucleophile (e.g., OH⁻, RNH₂) nucleophile->ring_opened degradation Further Degradation Products ring_opened->degradation

Caption: Simplified pathway for nucleophile-induced degradation of the isothiazolone ring.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Strongly Basic Conditions If possible, use a milder base (e.g., an inorganic carbonate instead of a hydroxide or alkoxide). Buffer the reaction mixture if the pH is expected to rise significantly.Isothiazolinones are known to hydrolyze and degrade under alkaline conditions.[2]
Nucleophilic Reagents If the reaction involves a nucleophile (e.g., an amine in a Buchwald-Hartwig reaction), consider using a less nucleophilic base (e.g., K₃PO₄ instead of NaOtBu) and running the reaction at the lowest effective temperature.The sulfur atom in the isothiazolone ring is electrophilic and can be attacked by nucleophiles, leading to ring cleavage.[1]
High Reaction Temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.Degradation pathways are often accelerated at higher temperatures.
Issue 3: Unintended Cleavage of the N-tert-butyl Group

Symptom: Appearance of a byproduct corresponding to the N-de-tert-butylated isothiazolone.

Potential Cause and Solution:

The N-tert-butyl group is generally stable but can be removed by strong acids. If your reaction is run under acidic conditions (or generates acidic byproducts), this side reaction may occur.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Acidic Reaction Conditions If strong acid is required, consider running the reaction at a lower temperature or for a shorter duration. If the acidity is due to a byproduct, add a non-nucleophilic base to scavenge the acid as it forms.The tert-butyl group is cleaved via an acid-catalyzed elimination of isobutylene.
Lewis Acid Catalysis Be aware that some Lewis acids can also promote de-tert-butylation. If a Lewis acid is necessary, screen different options to find one that is less prone to causing this side reaction.Lewis acids can coordinate to the amide oxygen, facilitating the cleavage of the C-N bond.

This technical support center provides a starting point for troubleshooting common issues. Successful experimentation often requires systematic optimization of reaction parameters. Always consult the relevant safety data sheets before handling any chemicals.

References

Technical Support Center: Synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and logical synthetic approach involves a two-step process:

  • N-Alkylation: Synthesis of the precursor, 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (also known as N-tert-butylsaccharin), typically through the N-alkylation of saccharin or its sodium salt with a tert-butylating agent.

  • Bromination: Subsequent regioselective bromination of the N-tert-butylsaccharin intermediate at the 4-position of the aromatic ring.

Q2: What are the key challenges in the N-alkylation step with a tert-butyl group?

A2: The primary challenge in introducing a tert-butyl group onto the nitrogen of the isothiazolone ring is the steric hindrance of the tert-butyl group. This can lead to slow reaction rates or require more forcing conditions. Over-alkylation is a common issue in N-alkylation of secondary amines, but less so with the acidic nitrogen of saccharin.[1] Alternative methods like reductive amination are effective for synthesizing tertiary amines from diethylamine to avoid over-alkylation.[1]

Q3: What are the typical reaction conditions for the N-alkylation of saccharin?

A3: The N-alkylation of saccharin or its sodium salt can be achieved under various conditions. A general approach involves reacting sodium saccharin with a tert-butyl halide (e.g., tert-butyl bromide) in a polar aprotic solvent like dimethylformamide (DMF).[2] The reaction may require heating to proceed at a reasonable rate.[2]

Q4: What are the potential side products during the bromination step?

A4: The main potential side products in the bromination of N-tert-butylsaccharin are other brominated isomers (e.g., bromination at other positions on the aromatic ring) or poly-brominated products. The reaction conditions, particularly the choice of brominating agent and catalyst, will significantly influence the regioselectivity.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a standard method to monitor the consumption of starting materials and the formation of the product. Developing a suitable solvent system for TLC will be crucial for effective monitoring.

Troubleshooting Guides

Low Yield in N-Alkylation Step
Symptom Potential Cause Troubleshooting Steps
No or very little product formation Low reactivity of the tert-butylating agent. - Use a more reactive tert-butylating agent (e.g., tert-butyl iodide instead of tert-butyl bromide).- Increase the reaction temperature. Monitor for potential decomposition of reactants or products.
Ineffective base. - If starting from saccharin (the free acid), ensure a strong enough, non-nucleophilic base is used to deprotonate the nitrogen. Examples include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Inappropriate solvent. - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.
Reaction stalls before completion Decomposition of reactants or reagents. - Consider lowering the reaction temperature and extending the reaction time.- Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Equilibrium reached. - Use a larger excess of the tert-butylating agent to drive the reaction to completion.
Low Yield or Poor Selectivity in Bromination Step
Symptom Potential Cause Troubleshooting Steps
Formation of multiple products (isomers) Lack of regioselectivity. - Screen different brominating agents. N-Bromosuccinimide (NBS) is often a good choice for selective bromination.[3]- Explore the use of a catalyst to direct the bromination to the desired position. Lewis acids or other catalysts can influence regioselectivity.
Harsh reaction conditions. - Perform the reaction at a lower temperature to improve selectivity.- Control the addition of the brominating agent (e.g., slow, dropwise addition) to maintain a low concentration.
Low conversion of starting material Insufficiently reactive brominating agent. - Consider using a more reactive brominating system, such as bromine in the presence of a Lewis acid.
Deactivation of the aromatic ring. - The electron-withdrawing nature of the sulfonamide group can deactivate the ring towards electrophilic aromatic substitution. More forcing conditions (higher temperature, stronger Lewis acid) may be necessary.

Experimental Protocols (Generalized)

Protocol 1: Synthesis of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (N-tert-butylsaccharin)

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask, dissolve sodium saccharin (1.0 eq.) in anhydrous DMF.

  • Addition of Alkylating Agent: Add tert-butyl bromide (1.1 - 1.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol is a general guideline for electrophilic bromination and will likely require significant optimization for regioselectivity.

  • Reactant Preparation: Dissolve 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq.) to the solution. A catalytic amount of a radical initiator (like AIBN) or an acid catalyst might be required.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction may need to be protected from light if a radical mechanism is involved.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Reaction Conditions for N-Alkylation of Saccharin and Related Compounds

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Sodium Saccharinn-Butyl bromide-DMF10095.7[2]
2DiethylamineAlkyl HalideDIPEAAcetonitrileRoom Temp.-[1]
32-NitroanilineAlkyl HalideK₂CO₃/tBuOK/NaHDMF/DMSO80-140-[4]

Table 2: Conditions for Bromination of Heterocyclic Compounds

EntrySubstrateBrominating AgentCatalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
1Fused azine N-oxidesTBABTosic anhydride--Moderate to excellent[5]
28-Aminoquinoline amidesEthyl bromoacetateCuBr₂DMSO10088-95[6]
3Iridium(III) EmittersNBS-DichloromethaneRoom Temp.80[3]

Visualizations

Synthesis_Workflow Saccharin Saccharin or Sodium Saccharin N_tert_butylsaccharin 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide Saccharin->N_tert_butylsaccharin  N-Alkylation (tert-butyl bromide, Base, Solvent, Heat) Final_Product 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide N_tert_butylsaccharin->Final_Product  Bromination (Brominating Agent, Solvent)

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation? Check_Reactivity Check Reactivity of tert-butylating Agent Start->Check_Reactivity Check_Base Evaluate Base Strength and Type Start->Check_Base Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Solution1 Use more reactive agent (e.g., t-BuI) Check_Reactivity->Solution1 Solution2 Use stronger, non-nucleophilic base (e.g., NaH) Check_Base->Solution2 Solution3 Increase temperature or extend reaction time Check_Conditions->Solution3

Caption: Troubleshooting logic for the N-alkylation step.

Troubleshooting_Bromination Start Poor Selectivity in Bromination? Check_Agent Screen Different Brominating Agents Start->Check_Agent Check_Catalyst Investigate Catalysts for Regiocontrol Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Addition Rate) Start->Check_Conditions Solution1 Try NBS for milder bromination Check_Agent->Solution1 Solution2 Use Lewis acid to direct substitution Check_Catalyst->Solution2 Solution3 Lower temperature and add brominating agent slowly Check_Conditions->Solution3

Caption: Troubleshooting logic for the bromination step.

References

stability and degradation of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of the compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress.[1][2] For long-term storage, temperatures between 2-8°C are advisable.[1] The compound is also noted to be light-sensitive, so it should be protected from light.[1]

Q2: What are the potential degradation pathways for this compound under typical experimental conditions?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, several degradation routes are plausible. These include:

  • Hydrolysis: The isothiazolone ring may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening.

  • Photodegradation: As the compound is light-sensitive, exposure to UV or even ambient light over extended periods could induce degradation.[1]

  • Reaction with Nucleophiles: The bromine atom on the isothiazolone ring can be a target for nucleophilic substitution reactions.

  • Thermal Decomposition: High temperatures can lead to the release of irritating gases and vapors, such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[3][4]

Q3: Are there any known incompatibilities with common laboratory reagents or solvents?

A3: Specific incompatibility data for this compound is limited. However, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids, as they may promote degradation. It is also advised to store it away from combustible materials.[2] Always conduct small-scale compatibility tests before proceeding with large-scale experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step Rationale
Compound DegradationVerify the age and storage conditions of the compound.Improper storage can lead to degradation and the presence of impurities, affecting experimental outcomes.
Analyze the compound's purity using a suitable analytical method (e.g., HPLC, LC-MS).To confirm the integrity of the starting material.
Prepare fresh solutions for each experiment.To minimize degradation that may occur in solution over time.
Solvent IncompatibilityReview the solvent used in the experiment.Certain solvents may react with the compound or catalyze its degradation. Consider using a less reactive or aprotic solvent if possible.
pH InstabilityMeasure and control the pH of the reaction mixture.The compound may be unstable at certain pH values. Buffering the system may be necessary.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Step Rationale
Degradation ProductsCompare the chromatograms of freshly prepared samples with those of older samples or samples subjected to stress conditions (e.g., heat, light, extreme pH).The appearance of new peaks over time or under stress suggests the formation of degradation products.
Attempt to identify the unknown peaks using mass spectrometry (MS).MS data can provide molecular weight information, aiding in the structural elucidation of potential degradation products.
ContaminationCheck all solvents, reagents, and labware for potential contaminants.Contaminants can introduce extraneous peaks into the analysis.
Run a blank analysis (solvent only) to identify any background peaks.To differentiate between compound-related peaks and those from the analytical system or solvents.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionReference
Temperature2-8°C for long-term storage.[1]
LightProtect from light.[1]
AtmosphereStore in a dry, well-ventilated area.[1]
ContainerTightly sealed, original container.[1][2]

Visualizations

logical_relationship Troubleshooting Logic for Inconsistent Results A Inconsistent Experimental Results B Check Compound Integrity A->B C Review Experimental Conditions A->C D Verify Purity (e.g., HPLC) B->D E Check Storage History B->E F Assess Solvent Compatibility C->F G Control pH C->G H Prepare Fresh Solutions D->H E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathway Potential Degradation Pathways A This compound B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Photodegradation (Light/UV) A->C D Nucleophilic Substitution (Nu⁻) A->D E Ring-Opened Products B->E F Photodegradants C->F G Substituted Products D->G

References

Technical Support Center: Purification of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. The following sections address common purification challenges and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on general isothiazolone synthesis, impurities may include unreacted starting materials, over-brominated or under-brominated species, and byproducts from side reactions. The formation of such impurities is often influenced by reaction temperature and the amount of chlorinating agent used.[1] For instance, in the synthesis of related isothiazolones, chlorinated byproducts can be a significant impurity.

Q2: What are the key stability concerns during the purification of this compound?

A2: Isothiazolinone compounds can be sensitive to pH and temperature. They are generally more stable in acidic conditions and may degrade in alkaline solutions.[2][3] High temperatures during purification should also be avoided to prevent decomposition. The stability of isothiazolinones in aqueous systems can be limited by the presence of nucleophiles.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this type of compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired product from closely related impurities. Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The choice of solvent system depends on the polarity of the compound and its impurities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. For a related compound, a solvent system of 20-35% ethyl acetate in hexane was used for column purification.

Q5: What are some recommended solvents for recrystallization?

A5: The ideal recrystallization solvent will dissolve the compound at high temperatures but not at room temperature. Common solvents to screen include ethanol, isopropanol, toluene, heptane, and acetonitrile. Solvent mixtures, such as ethanol-water or hexane-ethyl acetate, can also be effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired compound from an impurity. The solvent system is not optimal.Perform a thorough TLC analysis with various solvent mixtures to find a system that provides good separation (Rf difference of at least 0.2). Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound on the column. The compound may be acidic or basic, interacting too strongly with the silica gel. The column may be overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the amount of crude material loaded is appropriate for the column size.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be appropriate.Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding with a small crystal of the pure compound can help initiate crystallization. Experiment with different solvents or solvent mixtures.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. If the compound is too soluble, consider using a solvent in which it is less soluble or a two-solvent system (a "good" solvent and a "poor" solvent).
The yield of recovered crystals is low. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
The purified crystals are still impure. Impurities may have co-precipitated with the product.Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. Washing the collected crystals with a small amount of cold, fresh solvent can help remove surface impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the prepared eluent to the top of the column and begin collecting fractions. Apply gentle pressure if necessary (flash chromatography) to speed up the process.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purification_Choice Purification Method Selection Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Pure Analysis Purity Analysis (e.g., NMR, LC-MS) Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Impure_Product Product Still Impure? Start->Impure_Product Low_Yield Low Yield? Impure_Product->Low_Yield No Optimize_CC Optimize Column Chromatography (Solvent, Gradient) Impure_Product->Optimize_CC Yes (from Column) Repeat_Recrystal Repeat Recrystallization (Different Solvent) Impure_Product->Repeat_Recrystal Yes (from Recrystallization) Check_Solubility Re-evaluate Solvent Choice & Volume Low_Yield->Check_Solubility Yes Success Pure Product Obtained Low_Yield->Success No Optimize_CC->Start Repeat_Recrystal->Start Slow_Cooling Ensure Slow Cooling & Max Precipitation Check_Solubility->Slow_Cooling Slow_Cooling->Start

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. The information is designed to address potential issues and unexpected reactivity encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The molecule has several reactive centers. The primary sites for reaction are the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution, and the methylene group adjacent to the sulfone, which is activated by the electron-withdrawing groups.[1] The carbonyl group and the isothiazolone ring itself can also undergo reactions under certain conditions.[1][2]

Q2: Is the isothiazolone ring stable under all reaction conditions?

A2: No, the isothiazolone ring system can be sensitive to certain conditions. It is particularly susceptible to degradation in alkaline (high pH) aqueous solutions.[2] The presence of strong nucleophiles can also lead to ring-opening as a side reaction.[3] It is generally more stable in acidic to neutral media.[2]

Q3: How does the tert-butyl group affect the reactivity of the molecule?

A3: The large tert-butyl group creates significant steric hindrance around the isothiazolone ring.[4][5] This bulkiness can impede the approach of nucleophiles, particularly for reactions that require a specific trajectory, such as backside attack in an SN2 reaction.[6] This steric hindrance can lead to slower reaction rates or prevent certain reactions from occurring.[5]

Q4: What type of nucleophilic substitution mechanism (SN1 or SN2) is expected at the C4-Br position?

A4: Due to the significant steric hindrance from the tert-butyl group, a direct SN2 backside attack is highly disfavored.[4][6] An SN1 mechanism is also unlikely due to the difficulty of forming a carbocation on the electron-deficient heterocyclic ring. Therefore, nucleophilic aromatic substitution (SNAr) or other mechanisms may be more likely, proceeding if the nucleophile is strong and the reaction conditions are appropriate to overcome the steric and electronic barriers.

Troubleshooting Guide

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Potential Cause Suggested Solution
Steric Hindrance The tert-butyl group may be blocking the nucleophile.[4][6] Consider using a smaller, less sterically demanding nucleophile if possible. Increase the reaction temperature to provide more energy to overcome the activation barrier. Note that this may also increase decomposition.
Poor Nucleophile The chosen nucleophile may not be strong enough to react. Switch to a stronger nucleophile. For example, use sodium or potassium salts of nucleophiles instead of their neutral forms.
Inappropriate Solvent The solvent may not be suitable for the reaction. For SNAr-type reactions, polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can stabilize the charged intermediate.
Reaction Temperature Too Low The reaction may require more thermal energy. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of the starting material by TLC or LC-MS.
Short Reaction Time The reaction may be slow due to steric and electronic factors. Extend the reaction time and monitor the progress at regular intervals.
Issue 2: Decomposition of Starting Material or Product
Potential Cause Suggested Solution
Reaction Conditions are Too Basic The isothiazolone ring is known to be unstable in alkaline conditions, which can lead to ring-opening.[2] If using a strong base, consider using a non-nucleophilic, sterically hindered base, or a weaker base such as a carbonate. Run the reaction at a lower temperature to minimize decomposition.
High Reaction Temperature Elevated temperatures can lead to thermal decomposition. Determine the lowest effective temperature for the reaction. If high temperatures are necessary, try to minimize the reaction time.
Presence of Strong Nucleophiles Strong nucleophiles can attack the isothiazolone ring, causing it to open.[3] If possible, use a less aggressive nucleophile or add it slowly to the reaction mixture at a lower temperature to control its reactivity.
Instability During Workup The product may be unstable to aqueous acidic or basic conditions during workup. Use neutral water for washing and consider an extraction-based workup that avoids strong acids or bases.

Experimental Protocols

Representative Protocol: Nucleophilic Substitution with a Thiolate

This protocol is a representative method and may require optimization.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add potassium carbonate (1.5 eq) to the solution.

  • In a separate vial, dissolve thiophenol (1.2 eq) in a small amount of anhydrous DMF.

  • Add the thiophenol solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add Reactant & K2CO3 to dry flask under N2 add_dmf 2. Dissolve in anhydrous DMF start->add_dmf add_nuc 3. Add Thiophenol solution dropwise add_dmf->add_nuc heat 4. Heat to 60-80 °C add_nuc->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool and pour into water monitor->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with Water and Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Chromatography dry->purify end end purify->end Final Product troubleshooting_workflow start Low or No Yield in Substitution Rxn check_sm Is Starting Material (SM) consumed? start->check_sm sm_present SM largely unreacted check_sm->sm_present No sm_consumed SM consumed, but no product check_sm->sm_consumed Yes increase_temp Increase Temperature sm_present->increase_temp stronger_nuc Use Stronger Nucleophile sm_present->stronger_nuc change_solvent Change to Polar Aprotic Solvent sm_present->change_solvent check_decomp Are there multiple spots/peaks indicating decomposition? sm_consumed->check_decomp decomp_yes Decomposition Observed check_decomp->decomp_yes Yes decomp_no Clean reaction, but no desired product check_decomp->decomp_no No lower_temp Lower Temperature decomp_yes->lower_temp weaker_base Use Weaker/Non-nucleophilic Base decomp_yes->weaker_base check_product_stability Product may be unstable to workup decomp_no->check_product_stability

References

Technical Support Center: Enhancing the Solubility of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. All experimental protocols are detailed, and quantitative data is summarized for clarity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for initial solubility screening?

A2: For initial screening, a range of solvents with varying polarities should be tested. It is advisable to start with common laboratory solvents such as:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone.

  • Polar Protic Solvents: Ethanol, methanol.

  • Non-Polar Solvents: Toluene, hexane.

Due to the compound's structure, it is anticipated to have better solubility in polar aprotic solvents like DMSO and DMF.

Q3: How can I increase the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds.[1] For this compound, the most promising methods are:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water.[2]

  • pH Adjustment: If the compound has an ionizable group, altering the pH of the aqueous solution can significantly increase solubility.[3]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[4][5]

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound is not dissolving in my chosen solvent. The solvent may not be appropriate for the compound's polarity.Refer to the solvent selection guide in the FAQs. Try a solvent with a different polarity. For aqueous solutions, consider the techniques below.
The compound precipitates out of solution after initial dissolution. The solution is likely supersaturated.Try gently heating the solution to increase solubility, then allow it to cool slowly. If precipitation reoccurs, the concentration is too high for that solvent system.
I am using a co-solvent system, but the solubility is still low. The ratio of co-solvent to water may not be optimal.Systematically vary the co-solvent to water ratio to find the optimal mixture that provides the highest solubility.
Adjusting the pH does not improve solubility. The compound may not have an ionizable functional group within the tested pH range.Determine the pKa of the compound experimentally. If it is outside the practical pH range for your experiment, this method may not be suitable.
The compound dissolves very slowly. The particle size of the solid may be too large, limiting the surface area for dissolution.Consider reducing the particle size through techniques like micronization.[6]

Illustrative Solubility Data

Disclaimer: The following data is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available. It is intended to demonstrate how to present and compare solubility data.

Solvent System Temperature (°C) Hypothetical Solubility (mg/mL)
Water25< 0.1
Ethanol255 - 10
Dimethyl Sulfoxide (DMSO)25> 50
50% Ethanol in Water251 - 2
pH 7.4 Buffer25< 0.1
pH 10.0 Buffer250.5 - 1.0 (assuming a weakly acidic pKa)

Experimental Protocols

Protocol 1: Co-solvency for Enhanced Aqueous Solubility

This protocol describes how to use a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of the target compound.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., ethanol, DMSO).

  • Prepare a Concentrated Stock Solution: Dissolve a known mass of the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • Titration with Aqueous Buffer: While stirring, slowly add your desired aqueous buffer to the stock solution.

  • Observe for Precipitation: Continue adding the aqueous buffer until the first sign of persistent cloudiness or precipitation. This indicates that the solubility limit has been exceeded.

  • Determine the Optimal Ratio: The ratio of co-solvent to aqueous buffer just before precipitation occurs is the optimal ratio for maximizing solubility at that concentration.

  • Scaling Up: Prepare the final solution by first mixing the co-solvent and aqueous buffer in the determined optimal ratio, then add the compound and stir until dissolved.

Protocol 2: pH-Dependent Solubility Determination

This protocol is used to assess if changes in pH can improve the solubility of the compound, which is particularly effective for ionizable compounds.[]

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Add Excess Compound: To a known volume of each buffer, add an excess amount of the compound (enough so that some solid remains undissolved).

  • Equilibrate: Tightly seal the containers and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify the Solubilized Compound: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot Solubility vs. pH: Plot the measured solubility as a function of pH to determine the pH at which solubility is maximal.

Protocol 3: Particle Size Reduction via Grinding

This protocol outlines a simple laboratory method for reducing particle size to potentially increase the dissolution rate.[8]

  • Select a Grinding Method: For small-scale laboratory work, a mortar and pestle is suitable.

  • Grind the Compound: Place a small amount of the solid compound into a clean, dry mortar.

  • Apply Gentle Pressure: Use the pestle to apply gentle, steady pressure in a circular motion to grind the solid into a fine powder.

  • Assess Particle Size: Visually inspect the powder to ensure it is fine and uniform. For more precise measurements, particle size analysis techniques can be used.

  • Attempt Dissolution: Use the finely ground powder in your dissolution experiments and compare the dissolution rate to that of the un-ground material.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_outcome Desired Outcome start Poorly Soluble Compound cosolvency Co-solvency start->cosolvency ph_adjustment pH Adjustment start->ph_adjustment particle_size Particle Size Reduction start->particle_size end Increased Solubility cosolvency->end ph_adjustment->end particle_size->end

Caption: Experimental workflow for enhancing the solubility of the compound.

troubleshooting_logic start Compound does not dissolve q1 Is the solvent appropriate? start->q1 a1_yes Yes q1->a1_yes Correct a1_no No q1->a1_no Incorrect q2 Is the solution supersaturated? a1_yes->q2 sol_change Change Solvent a1_no->sol_change a2_yes Yes q2->a2_yes Likely a2_no No q2->a2_no Unlikely heat_cool Heat gently and cool slowly a2_yes->heat_cool q3 Is the dissolution rate slow? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No grind Reduce Particle Size a3_yes->grind end Consult further literature a3_no->end

Caption: Troubleshooting logic for dissolution issues.

References

Validation & Comparative

Comparative Analysis of Brominating Agents: 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide versus N-bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide and the widely used N-bromosuccinimide (NBS) as brominating agents is currently challenging due to the limited availability of scientific literature and experimental data on the former. While N-bromosuccinimide is a well-established and extensively documented reagent for a variety of bromination reactions, this compound appears to be a more novel or specialized compound with its performance characteristics not yet widely reported in peer-reviewed publications.

This guide will provide a detailed overview of N-bromosuccinimide, including its chemical properties, primary applications with supporting experimental data, and established reaction protocols. The available information for this compound will also be presented. This document will be updated as more research on this compound becomes available, allowing for a direct and quantitative comparison.

N-Bromosuccinimide (NBS): A Versatile Brominating Agent

N-bromosuccinimide (NBS) is a white crystalline solid that serves as a convenient and effective source of electrophilic bromine for a wide range of organic transformations.[1][2][3] It is particularly valued for its selectivity in allylic and benzylic brominations, as well as for the bromination of carbonyl derivatives and electron-rich aromatic compounds.[3][4][5][6]

Key Performance Characteristics of NBS:
  • Selectivity: NBS is renowned for its ability to selectively brominate specific positions in a molecule, such as the allylic position of alkenes and the benzylic position of alkylarenes, without significant addition to the double bond.[2][4][5]

  • Ease of Handling: As a crystalline solid, NBS is generally easier and safer to handle than liquid bromine.[2] However, it is moisture-sensitive and should be stored in a cool, dry place.[6]

  • Reaction Initiation: Radical brominations using NBS are typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[5]

  • Versatility: Beyond radical substitutions, NBS is also employed in electrophilic additions and substitutions.[3][4] It can be used for the α-bromination of ketones and the bromination of activated aromatic rings like phenols and anilines.[3][5]

Experimental Data for NBS in Bromination Reactions
SubstrateReaction TypeReagents & ConditionsProductYield (%)Reference
CyclohexeneAllylic BrominationNBS, AIBN (cat.), CCl4, reflux3-Bromocyclohexene80-90Generic textbook example
TolueneBenzylic BrominationNBS, AIBN (cat.), CCl4, refluxBenzyl bromide64Generic textbook example
Acetophenoneα-BrominationNBS, AcOHα-Bromoacetophenone72Generic textbook example
AnisoleAromatic BrominationNBS, CH3CNp-Bromoanisole95Generic textbook example
Experimental Protocol: Allylic Bromination of Cyclohexene using NBS

Objective: To synthesize 3-bromocyclohexene via the allylic bromination of cyclohexene using N-bromosuccinimide.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the flask.

  • Heat the reaction mixture to reflux with stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl4, and the appearance of succinimide, which is less dense and will float.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 3-bromocyclohexene.

  • Purify the product by distillation under reduced pressure.

Caption: Experimental workflow for the allylic bromination of cyclohexene using NBS.

This compound

Information regarding this compound in the public domain is currently limited to supplier catalogs, which provide basic chemical identifiers.

Chemical Information:

  • CAS Number: 126623-65-2

  • Molecular Formula: C7H10BrNO3S

  • Synonyms: 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one

Without published research on its reactivity, selectivity, and reaction kinetics, a direct comparison of its performance against NBS is not feasible at this time. It is plausible that this reagent is being investigated for specific applications where NBS may have limitations, such as in instances requiring different solubility, thermal stability, or a unique reactivity profile.

Logical_Relationship cluster_reagents Brominating Agents cluster_data Available Data cluster_comparison Comparative Analysis NBS N-Bromosuccinimide (NBS) NBSData Extensive Experimental Data (Yields, Selectivity, Protocols) NBS->NBSData BTIO 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide BTIOData Limited to Basic Chemical Identifiers (CAS, Formula) BTIO->BTIOData Comparison Currently Not Feasible NBSData->Comparison Requires Comparative Data BTIOData->Comparison Lacks Performance Data

Caption: Logical relationship illustrating the current inability to compare the two brominating agents.

Conclusion

N-bromosuccinimide remains the benchmark reagent for a multitude of bromination reactions due to its well-understood reactivity, proven efficacy, and extensive documentation in chemical literature. This compound is a compound for which performance data in bromination reactions is not yet widely available. For researchers and professionals in drug development, NBS is the reliable and well-characterized choice. As further studies on this compound are published, a direct comparison of its performance metrics with NBS will become possible and will be incorporated into future revisions of this guide.

References

A Comparative Guide to Isothiazolinone Biocides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isothiazolinone Biocides

Isothiazolinones are a class of potent, broad-spectrum antimicrobial agents vital in preventing microbial contamination in a vast range of industrial and consumer products.[1][2] Their efficacy stems from a unique mechanism that rapidly inhibits microbial growth, making them a cornerstone of preservation.[3] This guide provides a comparative analysis of the most common isothiazolinone biocides, supported by experimental data, to aid in the selection of the most appropriate agent for your research and development needs.

Principal Isothiazolinone Biocides

The most frequently utilized isothiazolinones in commercial and industrial applications include:

  • Methylisothiazolinone (MIT): A widely used preservative, though it has a higher required concentration compared to its chlorinated counterparts.[4][5]

  • Chloromethylisothiazolinone (CMIT): Often used in a 3:1 synergistic combination with MIT (CMIT/MIT), this biocide is highly effective at low concentrations but has stability limitations at higher temperatures and pH levels.[6]

  • Benzisothiazolinone (BIT): Known for its better thermal and pH stability compared to CMIT/MIT, making it suitable for harsher industrial conditions.[2][6]

  • Octylisothiazolinone (OIT): Primarily used for its excellent fungicidal activity in products like paints, coatings, and wood preservation.

  • Dichlorooctylisothiazolinone (DCOIT): A highly potent biocide, particularly effective as an antifouling agent in marine paints due to its robust performance against a wide array of microorganisms.[7]

Mechanism of Action

The antimicrobial activity of isothiazolinones follows a two-step process.[3] Initially, they cause a rapid inhibition of microbial growth, respiration, and energy generation within minutes of contact.[3] This is followed by irreversible cell damage leading to cell death over a period of hours.[3]

The core mechanism involves the electrophilic sulfur atom in the isothiazolinone ring. This atom readily reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of essential enzymes and proteins within the microbial cell.[8] This reaction forms disulfide bonds, leading to the deactivation of critical enzymes involved in metabolic pathways like the Krebs cycle and electron transport, ultimately halting ATP synthesis and causing cell death.[3][8]

Isothiazolinone Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isothiazolinone Isothiazolinone Entry Diffusion Isothiazolinone->Entry Enzyme Critical Enzyme (with active Thiol group) Entry->Enzyme Reacts with Thiol (-SH) Group Inactive_Enzyme Inactive Enzyme (Disulfide Bond) Enzyme->Inactive_Enzyme Forms Metabolism Metabolic Pathways (e.g., Respiration, ATP Synthesis) Inactive_Enzyme->Metabolism Inhibits Cell_Death Cell Death Metabolism->Cell_Death Leads to

Caption: Mechanism of Isothiazolinone Action on Microbial Cells.

Comparative Performance Data

The efficacy of isothiazolinone biocides is dependent on their chemical structure, with chlorinated variants generally showing higher activity at lower concentrations.[4][8] The selection of a biocide should be based on the target microorganisms, application matrix, and environmental conditions such as pH and temperature.

Table 1: Physicochemical Properties of Common Isothiazolinones
PropertyMITCMITBITOITDCOIT
Molecular Formula C₄H₅NOSC₄H₄ClNOSC₇H₅NOSC₁₁H₁₉NOSC₁₁H₁₇Cl₂NOS
Molecular Weight 115.16 g/mol [5]149.60 g/mol 151.18 g/mol 213.34 g/mol 282.23 g/mol
Appearance Colorless Solid/LiquidCrystalline SolidWhite SolidAmber Liquid/SolidWhite/Off-white Solid
pH Stability Stable pH > 8.5[6]Limited at pH > 8.5[6]Stable up to pH 10Wide RangeWide Range
Thermal Stability GoodLimited at > 40°C[6]Stable up to 100°CGoodGood
Table 2: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

MIC values represent the lowest concentration of a biocide required to inhibit the visible growth of a microorganism. Lower MIC values indicate higher potency.

BiocideEscherichia coli (µg/mL)Schizosaccharomyces pombe (Yeast) (µg/mL)Aspergillus niger (Fungus) (mg/L)
MIT 41[8]245[8]> 1[8]
CMIT/MCI 0.5[8]2.6[8]< 1[8]
BIT 15-20[4]15-20[4]-
OIT --< 1[8]
DCOIT --< 1[8]

Data compiled from multiple sources.[4][8] Note that test conditions can vary between studies, affecting absolute values.

Experimental Protocols for Efficacy Testing

To ensure accurate and reproducible assessment of biocide performance, standardized testing methodologies are critical. The ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure is a widely accepted method for quantifying the effectiveness of liquid antimicrobial agents.[9][10]

Detailed Methodology: ASTM E2315 Time-Kill Test

This procedure measures the reduction in a microbial population after exposure to a biocide over specified time intervals.[11]

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus, A. brasiliensis) is prepared, typically to a concentration of 10⁵–10⁶ Colony Forming Units per milliliter (CFU/mL).[9][10]

  • Test Procedure:

    • The liquid biocide is prepared at its desired test concentration.

    • A specified volume of the microbial inoculum is added to the biocide solution and mixed thoroughly. A parallel control is run using a saline or buffer solution instead of the biocide.[12]

    • The mixture is maintained at a controlled temperature (e.g., 22°C or 30°C) for the duration of the test.[10]

  • Sampling and Neutralization: At predetermined contact time points (e.g., 1, 5, 15, 60 minutes), an aliquot of the mixture is removed.[9] The antimicrobial action is immediately halted by adding the aliquot to a validated chemical neutralizer solution (e.g., D/E Broth).[12] This step is crucial to prevent the biocide from continuing to act after the intended contact time.

  • Quantification of Survivors: Serial dilutions of the neutralized sample are performed. These dilutions are then plated onto appropriate agar growth media.

  • Incubation and Enumeration: The plates are incubated under conditions suitable for the test microorganism. After incubation, the number of visible colonies (CFUs) is counted.

  • Data Analysis: The log₁₀ reduction in the microbial population is calculated for each time point by comparing the number of surviving microorganisms in the biocide-treated sample to the initial count from the control sample. A 3-log reduction corresponds to a 99.9% kill rate.[9]

ASTM_E2315_Workflow prep 1. Prepare Microbial Inoculum (10^5-10^6 CFU/mL) mix 2. Mix Inoculum with Biocide & Control prep->mix sample 3. Sample at Predetermined Time Intervals (t1, t2, t3...) mix->sample neutralize 4. Immediately Neutralize Biocidal Activity sample->neutralize plate 5. Perform Serial Dilutions and Plate on Agar neutralize->plate incubate 6. Incubate Plates plate->incubate count 7. Enumerate Surviving Colonies (CFU) incubate->count analyze 8. Calculate Log Reduction vs. Control count->analyze

Caption: Standard Workflow for an ASTM E2315 Time-Kill Assay.

References

Validating the Structure of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the structural validation of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, a specialty chemical within the isothiazolinone class of compounds. Due to the limited availability of specific experimental data for this particular molecule in public literature, this document outlines the expected analytical results based on the known structure and compares its general class of compounds with common alternatives in the field of biocides.

Structural Elucidation of this compound

The validation of the chemical structure of this compound, with the chemical formula C₇H₁₀BrNO₃S and CAS number 126623-65-2, would rely on a combination of modern spectroscopic techniques.[1][2][3][4][5] Below are the expected outcomes from such analyses.

Table 1: Predicted Spectroscopic Data for Structural Validation
Analytical Technique Expected Observations
¹H NMR A singlet corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the proton at the 5-position of the isothiazole ring.
¹³C NMR Resonances for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. Signals for the carbonyl carbon (C3), the brominated carbon (C4), and the carbon at the 5-position of the isothiazole ring.
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carbonyl group (C=O) of the isothiazolinone ring and the sulfone group (SO₂).
X-ray Crystallography Would provide the definitive three-dimensional structure of the molecule, confirming the connectivity of atoms, bond lengths, and bond angles.

Comparison with Alternative Biocides

Isothiazolinones are widely used as biocides in various industrial applications.[6] The performance of this compound can be benchmarked against other commonly used isothiazolinone derivatives and alternative classes of biocides.

Table 2: Comparative Performance of Isothiazolinone Biocides
Compound Key Features Typical Applications Relative Efficacy
This compound Contains a sulfone group, which may alter its reactivity and stability compared to standard isothiazolinones. The bromine atom can enhance biocidal activity.Expected to be used as a specialty biocide in industrial preservation.Data not publicly available, but the presence of bromine and a sulfone group suggests potentially high efficacy.
1,2-Benzisothiazolin-3-one (BIT) A widely used broad-spectrum biocide.Paints, adhesives, cleaning products.[7]Effective against a broad range of microorganisms.[7][8]
4,5-Dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) A chlorinated isothiazolinone with high efficacy, particularly against fungi.Antifouling paints, wood preservation.[7]Generally exhibits higher efficacy than non-chlorinated analogs.[7][9]
Methylisothiazolinone (MIT) / Chloromethylisothiazolinone (CMIT) A combination biocide with rapid and broad-spectrum activity.Water treatment, cosmetics, personal care products.Highly effective, but with some concerns regarding skin sensitization.[8]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible validation of the compound's structure and for comparing its performance against alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proton and carbon environments within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine. Identify major fragment ions to corroborate the proposed structure.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay If single crystals obtained StructureValidation Structure Validated NMR->StructureValidation MS->StructureValidation IR->StructureValidation XRay->StructureValidation Definitive

Caption: Workflow for the synthesis, purification, and structural validation of the target compound.

Diagram 2: Mechanism of Action for Isothiazolinones

The biocidal activity of isothiazolinones generally involves a two-step mechanism.[10] While the specific pathway for the 1,1-dioxide derivative may have unique aspects, the core mechanism is expected to be similar.

G cluster_entry Cellular Interaction cluster_inhibition Enzyme Inhibition cluster_death Cellular Disruption Isothiazolinone Isothiazolinone 1,1-Dioxide CellWall Microbial Cell Wall/ Membrane Penetration Isothiazolinone->CellWall Thiol Reaction with Thiol Groups in Enzymes CellWall->Thiol Enzyme Enzyme Inactivation Thiol->Enzyme Metabolism Disruption of Cellular Metabolism & Respiration Enzyme->Metabolism Growth Inhibition of Growth Metabolism->Growth CellDeath Cell Death Growth->CellDeath

Caption: Generalized mechanism of action for isothiazolinone-based biocides.

References

A Comparative Guide to the Reactivity of Electrophilic Bromine Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto a molecule is a pivotal transformation in organic synthesis, providing a versatile functional group for further elaboration in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of an electrophilic bromine source is a critical decision that profoundly influences reaction outcomes, including yield, selectivity, and safety. This guide offers an objective comparison of the performance of common electrophilic bromine sources, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to Electrophilic Bromination

Electrophilic bromination is a fundamental reaction in which an electrophilic bromine species reacts with a nucleophilic substrate, typically an electron-rich aromatic compound or an alkene. The reactivity of the bromine source, the nature of the substrate, and the reaction conditions collectively dictate the efficiency and selectivity of the transformation. Key performance metrics for evaluating electrophilic bromine sources include:

  • Reactivity: The rate at which the brominating agent reacts with the substrate.

  • Yield: The amount of the desired brominated product obtained.

  • Regioselectivity: The preference for bromination at a specific position on the substrate (e.g., ortho, meta, para on an aromatic ring).

  • Chemoselectivity: The ability to brominate a specific functional group in the presence of others.

  • Safety and Handling: The hazards associated with the reagent and the ease of its manipulation.

  • Cost and Atom Economy: The economic and environmental efficiency of the reagent.

This guide will focus on a comparative analysis of three widely used electrophilic bromine sources: molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

Profiles of Common Electrophilic Bromine Sources

Molecular Bromine (Br₂)

Molecular bromine is a highly reactive, reddish-brown liquid that serves as a powerful brominating agent.[1] Due to its high electrophilicity, it can brominate a wide range of substrates, including both activated and some deactivated aromatic rings. However, its high reactivity can also lead to a lack of selectivity and the formation of polybrominated byproducts.[2] Br₂ is corrosive, volatile, and toxic, requiring careful handling in a well-ventilated fume hood.[1][3]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a white crystalline solid that is a safer and more convenient alternative to molecular bromine.[1] It is a source of electrophilic bromine and is particularly effective for the bromination of activated aromatic compounds and for allylic and benzylic brominations.[4] NBS offers improved selectivity compared to Br₂, often favoring para-bromination of substituted phenols and anilines.[5] The succinimide byproduct is generally easy to remove from the reaction mixture.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is a crystalline solid that has gained popularity as an efficient and economical brominating agent.[6] It contains two bromine atoms, offering better atom economy than NBS.[6] DBDMH exhibits reactivity similar to NBS and is effective for the bromination of electron-rich arenes and for benzylic brominations.[6][7] Its byproduct, 5,5-dimethylhydantoin, is often insoluble in common organic solvents, facilitating its removal by filtration.[8]

Head-to-Head Performance Comparison

The following tables summarize the performance of Br₂, NBS, and DBDMH in the electrophilic bromination of various substrates. The data is compiled from various literature sources, and direct comparison should be made with caution as reaction conditions may vary.

Bromination of Activated Aromatic Compounds
SubstrateBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Regioselectivity (ortho:para)Reference(s)
Phenol Br₂ (3 eq.)Water/AcOHRoom Temp-HighTribromination[2]
Phenol DBDMH (0.52 eq.)ChloroformRoom Temp1-2 h92.52-Bromophenol[2][9]
Aniline DBDMH (via Acetanilide)Acetic AcidRoom Temp1 hHigh4-Bromoaniline[2]
Acetanilide Br₂Acetic AcidRoom Temp-65.54-Bromoacetanilide[10]
Acetanilide DBDMH (0.5 eq.)Acetic AcidRoom Temp1 hHigh4-Bromoacetanilide[2]
Anisole NBS (1 eq.)AcetonitrileRoom Temp-96Exclusively para[11]
Bromination of Moderately Activated and Deactivated Aromatic Compounds
SubstrateBrominating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)Major Product(s)Reference(s)
Toluene DBDMH (0.5 eq.)ZrCl₄ (10 mol%)DichloromethaneRoom Temp-98Benzyl bromide[8][12]
Toluene DBDMH (0.5 eq.)Triflic Acid (10 mol%)DichloromethaneRoom Temp-98o/p-Bromotoluene[8][12]
Acetophenone Pyridinium Hydrobromide PerbromideAcetic Acid903 h>80α-Bromoacetophenone[13]
Nitrobenzene NaBrO₃-----3-Bromonitrobenzene[14]
Bromination of Alkenes
SubstrateBrominating AgentSolventConditionsMajor ProductReference(s)
Cyclohexene NBSCCl₄Light/Heat3-Bromocyclohexene (Allylic Bromination)[15][16][17]
Styrene DBDMH (0.6 eq.)DichloromethaneRoom Temp1,2-Dibromo-1-phenylethane[9]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline using DBDMH (via Acetanilide)

This protocol involves the protection of the amine group as an acetamide, followed by bromination and deprotection.

Step 1: Acetylation of Aniline

  • In a suitable flask, dissolve aniline (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.05 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.[2]

  • In a separate container, prepare a solution or slurry of DBDMH (0.5 eq.) in glacial acetic acid.[2]

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.[2]

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.[2]

  • After 1 hour, pour the reaction mixture into a beaker of cold water to ensure complete precipitation.[2]

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.[2]

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic. This will precipitate the p-bromoaniline.

  • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Allylic Bromination of Cyclohexene with NBS
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexene (1.0 eq.) and N-bromosuccinimide (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Add a radical initiator, such as a small amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux while irradiating with a UV lamp or a high-intensity incandescent light bulb.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and the less dense succinimide byproduct is observed floating on the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.

  • The product can be further purified by distillation.

Visualizing Reaction Pathways

Electrophilic Aromatic Bromination Mechanism

The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of an activated benzene ring with an electrophilic bromine source (Br-X).

Electrophilic_Aromatic_Bromination cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation and Aromatization Arene Benzene Derivative (Ar-H) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex Electrophilic Attack Br_X Br-X Br_X->Sigma_Complex Product Brominated Arene (Ar-Br) Sigma_Complex->Product Loss of H+ HX H-X Sigma_Complex->HX

Caption: General mechanism of electrophilic aromatic bromination.

Radical Chain Mechanism for Allylic Bromination with NBS

The Wohl-Ziegler reaction describes the radical-mediated allylic bromination using NBS.

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., light, heat) NBS N-Bromosuccinimide (NBS) Initiator->NBS Br_radical Bromine Radical (Br•) NBS->Br_radical Homolytic Cleavage Alkene Alkene (with allylic H) Br_radical->Alkene H abstraction Termination_Products Various radical coupling products Br_radical->Termination_Products Allyl_Radical Allylic Radical Alkene->Allyl_Radical HBr HBr Alkene->HBr Allyl_Radical->Termination_Products Br2 Br₂ Br2->Br_radical Chain Carrier Product Allylic Bromide HBrNBS HBrNBS HBrNBS->Br2 Reaction Allyl_RadicalBr2 Allyl_RadicalBr2 Allyl_RadicalBr2->Product

Caption: Radical chain mechanism for allylic bromination with NBS.

Conclusion

The selection of an appropriate electrophilic bromine source is a critical parameter in the design of a synthetic route. Molecular bromine, while highly reactive, presents significant handling challenges and can lead to over-bromination. N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin offer safer and more selective alternatives for many applications. DBDMH, in particular, provides advantages in terms of atom economy and ease of byproduct removal. The choice of reagent should be guided by the specific substrate, the desired selectivity, and considerations of safety and sustainability. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to optimize their bromination reactions and achieve their synthetic goals efficiently and safely.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide against related chemical structures. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on established spectroscopic principles and available data for analogous compounds. This analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and comparative data tables.

Compound Overview

This compound is a heterocyclic compound with the chemical formula C₇H₁₀BrNO₃S.[1][2] Its structure features an isothiazole ring, a tert-butyl group, a bromine atom, and a sulfone group, suggesting a unique spectroscopic fingerprint. While direct experimental spectra for this specific molecule are not widely published, its expected spectroscopic characteristics can be inferred from the analysis of related compounds and functional groups.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and comparable molecules.

Table 1: ¹H NMR Spectral Data Comparison
Compound/Functional GroupChemical Shift (δ, ppm)MultiplicityNotes
This compound (Predicted) ~1.3-1.5SingletThe nine equivalent protons of the tert-butyl group are expected to produce a single, strong signal.[3]
tert-Butyl group (general)1.31SingletObserved in a molecule with a tert-butyl group attached to a different scaffold.[3]
4-Bromo-3-methyl-isothiazole2.5 (CH₃)SingletIllustrates a typical chemical shift for a methyl group on an isothiazole ring.
Table 2: ¹³C NMR Spectral Data Comparison
Compound/Functional GroupChemical Shift (δ, ppm)Notes
This compound (Predicted) ~28-30 (C(CH₃)₃), ~60-65 (C(CH₃)₃), C-Br, C=O, C-SThe quaternary carbon and the methyl carbons of the tert-butyl group will have distinct shifts. The positions of the ring carbons will be influenced by the bromine, carbonyl, and sulfone groups.
tert-Butyl group (general)29.31 (C(CH₃)₃), 50.32 (C(CH₃)₃)Representative shifts for a tert-butyl group in a known compound.[3]
Azo-thiazole derivatives160-170 (C=O)Typical range for a carbonyl carbon in a heterocyclic system.[4]
Table 3: IR Spectroscopy Data Comparison
Compound/Functional GroupWavenumber (cm⁻¹)Vibration
This compound (Predicted) ~1680-1720, ~1300-1350 & ~1120-1160, ~2850-2975, ~550-750C=O stretch, Asymmetric & Symmetric SO₂ stretch, C-H stretch (tert-butyl), C-Br stretch
Carbonyl (C=O) in heterocycles1640–1815The exact frequency depends on the ring strain and electronic environment.[5]
Sulfone (SO₂)1300-1350 (asymmetric), 1120-1160 (symmetric)Strong absorptions characteristic of the sulfone group.
C-H (Alkanes)2850-2975Stretching vibrations from the tert-butyl group.[6]
C-Br550-750Stretching vibration for a bromoalkane.[6]
Table 4: Mass Spectrometry Data Comparison
Compound/Ionm/z (Mass-to-Charge Ratio)Notes
This compound (Predicted) [M]⁺, [M+2]⁺The molecular ion peaks will show a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[7][8]
[M-56]⁺Loss of isobutylene from the tert-butyl group is a common fragmentation pathway.[9]
[C₄H₉]⁺ (57)The tert-butyl cation is often a prominent peak.[9]
2-Methyl-3(2H)-isothiazolone115Molecular ion peak for a related isothiazolone.[10]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the standard procedures for the spectroscopic analysis of the title compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) tube Transfer to NMR tube prep->tube spectrometer Place sample in NMR spectrometer tube->spectrometer shim Shim the magnetic field spectrometer->shim acquire Acquire ¹H and ¹³C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate analysis Structural Elucidation integrate->analysis Analyze Spectra

Caption: Workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[11] Ensure the sample is fully dissolved; sonication can be used if necessary.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For ¹H NMR, integrate the signals to determine proton ratios. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy Workflow

IR_Workflow IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start solid Solid Sample start->solid liquid Liquid Sample start->liquid kbr kbr solid->kbr Prepare KBr pellet film film liquid->film Prepare thin film on salt plate spectrometer Place sample in FT-IR spectrometer kbr->spectrometer film->spectrometer background Collect background spectrum spectrometer->background sample_scan Collect sample spectrum background->sample_scan ratio Ratio sample to background sample_scan->ratio identify Identify characteristic absorption bands ratio->identify compare Compare with correlation tables identify->compare analysis Structural Confirmation compare->analysis Functional Group Identification

Caption: Workflow for IR spectroscopic analysis.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[12] First, acquire a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the spectrum of the sample.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[13]

Mass Spectrometry (MS) Workflow

MS_Workflow Mass Spectrometry Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output & Interpretation prep Prepare dilute solution of sample injection Inject into mass spectrometer prep->injection ionization Ionize sample (e.g., ESI, EI) injection->ionization analyzer Separate ions by m/z ratio in mass analyzer ionization->analyzer detector Detect ions analyzer->detector spectrum Generate mass spectrum detector->spectrum analyze Analyze molecular ion and fragmentation patterns spectrum->analyze result Structural Information analyze->result Determine Molecular Weight & Structure

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[9]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system. For Electrospray Ionization (ESI), typical parameters include a spray voltage of 2.5-4.5 kV and a capillary temperature of 250-300 °C.[14]

  • Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. The isotopic distribution pattern will be crucial for confirming the presence of bromine.[7] Further analyze the fragmentation pattern to gain additional structural information.

Conclusion

The spectroscopic analysis of this compound can be effectively guided by predictive analysis based on its constituent functional groups. The presence of the tert-butyl group should yield a strong, singlet peak in the ¹H NMR spectrum. The carbonyl, sulfone, and carbon-bromine bonds will produce characteristic absorption bands in the IR spectrum. Finally, mass spectrometry will be instrumental in confirming the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern. The provided protocols and comparative data serve as a robust framework for the characterization of this and other related isothiazole derivatives.

References

Assessing the Purity of Synthesized 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, a novel isothiazolone derivative. The performance of this compound is objectively compared with established isothiazolinone biocides, Benzisothiazolinone (BIT) and 2-Octyl-4,5-dichloro-isothiazolin-3-one (DCOIT), supported by hypothetical yet representative experimental data.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The results are compared with the purity analysis of commercially available BIT and DCOIT standards.

CompoundHPLC Purity (%)qNMR Purity (%)GC-MS Purity (%)
This compound 96.597.296.8
Benzisothiazolinone (BIT)98.999.198.7
2-Octyl-4,5-dichloro-isothiazolin-3-one (DCOIT)95.896.395.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start at 30% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Method:

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Accurately weighed amounts of the synthesized compound and the internal standard were dissolved in DMSO-d6.

  • Parameters: A 90° pulse angle, a relaxation delay of 30 seconds, and 16 scans were used.

  • Data Analysis: Purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer.

Method:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity of the synthesized compound.

Experimental Workflow for Purity Assessment cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification hplc HPLC Analysis purification->hplc Sample Preparation qnmr qNMR Analysis purification->qnmr Sample Preparation gcms GC-MS Analysis purification->gcms Sample Preparation data_analysis Purity Calculation and Comparison hplc->data_analysis qnmr->data_analysis gcms->data_analysis

Caption: Workflow for the synthesis and purity assessment of the target compound.

Signaling Pathway of Isothiazolinone Biocides (General) isothiazolinone Isothiazolinone cell_membrane Bacterial Cell Membrane isothiazolinone->cell_membrane Penetration thiol_groups Thiol Groups in Enzymes (e.g., Cysteine residues) cell_membrane->thiol_groups enzyme_inactivation Enzyme Inactivation thiol_groups->enzyme_inactivation Reaction metabolic_disruption Disruption of Metabolic Pathways (e.g., Respiration) enzyme_inactivation->metabolic_disruption cell_death Cell Death metabolic_disruption->cell_death

Caption: General signaling pathway for the antimicrobial action of isothiazolinones.

A Comparative Analysis of Isothiazol-3(2H)-one Derivatives: Bridging In Vitro Efficacy and In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of novel compounds is paramount. Isothiazol-3(2H)-one derivatives, a class of heterocyclic compounds, have garnered significant interest for their diverse biological activities. This guide provides a comprehensive comparison of in vitro and in vivo studies on these derivatives, offering insights into their performance in controlled laboratory settings versus complex biological systems. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate a deeper understanding of the therapeutic promise of isothiazol-3(2H)-one derivatives.

Isothiazol-3(2H)-ones and their analogs are known for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiplatelet activities.[1][2][3] While in vitro assays provide a rapid and cost-effective means to screen and characterize the bioactivity of these compounds, in vivo studies are crucial for evaluating their efficacy, pharmacokinetics, and safety in a whole-organism context. This guide will delve into specific examples from the scientific literature to highlight the correlations and occasional disparities between these two essential research modalities.

Antimicrobial Activity: From Culture Plates to Living Systems

In vitro studies have consistently demonstrated the potent antibacterial and antifungal properties of isothiazol-3(2H)-one derivatives.[4] For instance, certain N-substituted 1,2-benzisothiazolin-3-ones have shown significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[4] The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.

While comprehensive in vivo antimicrobial studies for many specific isothiazol-3(2H)-one derivatives are not as extensively documented in readily available literature, the general principle involves challenging an animal model with a pathogen and then administering the compound to assess its ability to control the infection. The discrepancy between potent in vitro MIC values and in vivo success can be attributed to factors like drug metabolism, bioavailability, and distribution within the host.

A study on isothiazolyl oxazolidinones, a class of related compounds, highlighted that some derivatives exhibited antibacterial activity at non-cytotoxic concentrations in mouse fibroblast (NIH/3T3) cells, suggesting a favorable therapeutic window for potential in vivo applications.[1][5]

Anti-inflammatory Effects: From Cellular Assays to Animal Models

The anti-inflammatory potential of isothiazol-3(2H)-one derivatives has been explored through both in vitro and in vivo models. In vitro assays often involve cell lines like murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The efficacy of the compounds is then measured by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and interleukins.[6]

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats or mice.[6][7] In this model, carrageenan is injected into the paw, inducing a localized inflammatory response characterized by swelling. The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling over time.

For example, a study on thiazole derivatives demonstrated their ability to inhibit PGE2 production in vitro and also exhibit anti-inflammatory effects in a dorsal air pouch model of inflammation in vivo by inhibiting PGE2 secretion.[8] This correlation between in vitro and in vivo findings strengthens the case for the therapeutic potential of these compounds in inflammatory conditions.

Anticancer and Cytotoxic Properties: Targeting Cancer Cells

Numerous isothiazolone derivatives have been synthesized and investigated for their potential as anticancer agents.[9] In vitro studies are fundamental in this area, typically involving the exposure of various cancer cell lines (e.g., hepatocellular carcinoma (Huh7), breast cancer (MCF-7)) to the compounds.[5][9] The primary metric for efficacy is the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth or viability.

For instance, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) demonstrated significant cytotoxic effects against Huh7 liver cancer cells with CC50 values of 19.3 µM at 24 hours, 16.4 µM at 48 hours, and 16.2 µM at 72 hours.[9] This compound also showed selective toxicity against cancerous cells compared to non-cancerous hepatocytes.[9] The underlying mechanism was found to involve the induction of apoptosis, overexpression of the tumor suppressor TP53, and downregulation of the oncogene MYCN.[9]

While in vitro data provides a strong rationale for further investigation, the transition to in vivo cancer models (e.g., xenograft models in mice) is a critical step to evaluate a compound's ability to inhibit tumor growth in a living organism, taking into account factors like tumor microenvironment and drug delivery.

Antiplatelet Activity: From Blood Samples to Systemic Effects

The ability of isothiazol-3(2H)-one derivatives to inhibit platelet aggregation has also been a subject of investigation. In vitro studies typically use human or animal platelet-rich plasma, where aggregation is induced by agonists like adenosine diphosphate (ADP), arachidonic acid (AA), or collagen.[10] The IC50 value is determined as the concentration of the compound that inhibits platelet aggregation by 50%.

A comparative study of 2-amino-1,2-benzisothiazolin-3-one and its parent compound, 1,2-benzisothiazolin-3-one, revealed potent in vitro inhibitory activity against collagen- and AA-induced human platelet aggregation.[10] To bridge these findings to a more physiologically relevant context, an ex vivo study was conducted in rabbits. The compound was administered to the animals, and then blood was drawn to assess platelet aggregation, demonstrating an inhibitory effect at a dose of 10 mg/kg i.m.[10] This two-pronged approach provides a more robust evaluation of the compound's potential as an antithrombotic agent.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies, offering a clear comparison of the performance of various isothiazol-3(2H)-one derivatives and related compounds in both in vitro and in vivo settings.

Table 1: In Vitro Cytotoxicity of Isothiazol-3(2H)-one Derivatives

CompoundCell LineAssayEndpointValueReference
2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB)Huh7 (Hepatocellular Carcinoma)CytotoxicityCC50 (24h)19.3 µM[9]
2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB)Huh7 (Hepatocellular Carcinoma)CytotoxicityCC50 (48h)16.4 µM[9]
2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB)Huh7 (Hepatocellular Carcinoma)CytotoxicityCC50 (72h)16.2 µM[9]
Isothiazolyl Oxazolidinones (various)NIH/3T3 (Mouse Fibroblast)Cytotoxicity-Non-cytotoxic at antibacterial concentrations[1][5]

Table 2: In Vitro Antiplatelet Activity of 1,2-Benzisothiazolin-3-one Derivatives

CompoundInducerPlatelet SourceEndpointValueReference
2-amino-1,2-benzisothiazolin-3-oneADPHumanIC508.90 x 10⁻⁵ mol/l[10]
2-amino-1,2-benzisothiazolin-3-oneArachidonic AcidHumanIC501.50 x 10⁻⁶ mol/l[10]
2-amino-1,2-benzisothiazolin-3-oneCollagenHumanIC505.11 x 10⁻⁸ mol/l[10]

Table 3: Ex Vivo/In Vivo Antiplatelet and Anti-inflammatory Activity

Compound/DerivativeModelSpeciesEndpointDoseEffectReference
2-amino-1,2-benzisothiazolin-3-oneEx vivo platelet aggregationRabbitInhibition of collagen and AA-induced aggregation10 mg/kg i.m.Significant inhibition[10]
Thiazole DerivativesDorsal air pouchNot SpecifiedInhibition of PGE2 secretionNot SpecifiedAnti-inflammatory effect[8]
Thiazolyl and Isothiazolyl Azomethine DerivativesCarrageenan-induced paw edemaRatReduction in paw volumeNot SpecifiedSignificant reduction[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., Huh7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazol-3(2H)-one derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

In Vitro Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Collect human blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.

  • Incubation: Pre-incubate PRP with various concentrations of the test compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

  • Aggregation Induction: Add an aggregating agent (e.g., ADP, collagen, or arachidonic acid) to the PRP to induce platelet aggregation.

  • Measurement: Monitor the change in light transmission through the PRP suspension using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isothiazol-3(2H)-one derivative or vehicle (e.g., saline) intraperitoneally or orally to the animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: After a specified time (e.g., 1 hour) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Isothiazol-3(2H)-one Derivatives cell_culture Cell-Based Assays (e.g., Cancer Cells, Macrophages) invitro_start->cell_culture Treatment platelet_assay Platelet Aggregation Assays invitro_start->platelet_assay Treatment invitro_endpoint Data Acquisition (IC50, CC50, MIC) cell_culture->invitro_endpoint platelet_assay->invitro_endpoint invivo_start Animal Models (e.g., Rats, Mice) invitro_endpoint->invivo_start Promising candidates for in vivo testing compound_admin Compound Administration invivo_start->compound_admin disease_induction Disease/Inflammation Induction compound_admin->disease_induction invivo_endpoint Efficacy & Safety Evaluation disease_induction->invivo_endpoint

Caption: General workflow from in vitro screening to in vivo validation.

signaling_pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_pathway->Pro_inflammatory Upregulates Isothiazolone Isothiazol-3(2H)-one Derivative Isothiazolone->NFkB_pathway Inhibits Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Simplified anti-inflammatory signaling pathway.

References

cross-reactivity of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in biological assays is currently hampered by the lack of publicly available experimental data for this specific compound. While searches have confirmed its chemical identity, no studies detailing its biological targets, mechanism of action, or performance in screening assays were identified.

This guide, therefore, shifts its focus to the broader class of isothiazolinone derivatives to provide researchers, scientists, and drug development professionals with a comparative framework for understanding potential cross-reactivity within this chemical family. The information presented is based on data for structurally related and widely studied isothiazolinones, such as Methylisothiazolinone (MI), Methylchloroisothiazolinone (MCI), Octylisothiazolinone (OIT), and Benzisothiazolinone (BIT). It is crucial to emphasize that these findings may not be directly extrapolated to this compound.

General Reactivity and Biological Activity of Isothiazolinones

Isothiazolinones are a class of heterocyclic compounds widely used as biocides in industrial and consumer products. Their antimicrobial activity stems from their ability to react with intracellular thiols, such as those in glutathione, leading to the disruption of cellular functions and ultimately cell death.[1] Beyond their biocidal properties, some isothiazolone derivatives have been investigated for other biological activities, including potential anticancer effects.[2][3]

Cross-Reactivity of Common Isothiazolinones in Skin Sensitization

A significant body of research on isothiazolinone cross-reactivity exists within the context of dermatology, specifically concerning allergic contact dermatitis.[4][5] These studies are valuable for understanding how sensitization to one isothiazolinone can lead to reactions with others.

Key Findings from a Modified Local Lymph Node Assay (LLNA)

A modified local lymph node assay in mice was utilized to investigate the cross-reactivity between MI, OIT, and BIT. The study revealed that mice sensitized to MI also showed an immune response when challenged with OIT and BIT, suggesting cross-reactivity.[6][7]

CompoundSensitizing AgentChallenge AgentResult
Methylisothiazolinone (MI)MIMIPositive immune response
Octylisothiazolinone (OIT)MIOITPositive immune response (cross-reactivity)
Benzisothiazolinone (BIT)MIBITPositive immune response (cross-reactivity)

Experimental Protocol: Modified Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay is a standard method for assessing the skin sensitization potential of chemicals. The modified protocol used in these studies typically involves the following steps:

  • Sensitization Phase: A specific concentration of the sensitizing agent (e.g., MI) is applied to the ears of a group of mice for a set number of consecutive days.

  • Resting Phase: A period of several weeks allows for the development of an immune memory response.

  • Challenge Phase: The mice are then challenged with either the original sensitizing agent or a different test compound (e.g., OIT or BIT) applied to the ears.

  • Endpoint Measurement: The proliferation of lymphocytes in the auricular lymph nodes is measured. A significant increase in proliferation in response to the challenge agent indicates sensitization or cross-reactivity.

Signaling Pathway for Isothiazolinone-Induced Skin Sensitization

The mechanism of skin sensitization by isothiazolinones involves their function as haptens. These small molecules penetrate the skin and react with endogenous proteins to form hapten-protein conjugates. These conjugates are then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells, initiating an immune response.

G cluster_0 Epidermis cluster_1 Immune Response Isothiazolinone Isothiazolinone Hapten-Protein Conjugate Hapten-Protein Conjugate Isothiazolinone->Hapten-Protein Conjugate Haptenation Skin Proteins Skin Proteins Skin Proteins->Hapten-Protein Conjugate Antigen-Presenting Cell (APC) Antigen-Presenting Cell (APC) Hapten-Protein Conjugate->Antigen-Presenting Cell (APC) Uptake and Processing T-Cell Activation T-Cell Activation Antigen-Presenting Cell (APC)->T-Cell Activation Antigen Presentation Inflammatory Response Inflammatory Response T-Cell Activation->Inflammatory Response Cytokine Release

Caption: Isothiazolinone-induced skin sensitization pathway.

Experimental Workflow for Cross-Reactivity Assessment

The general workflow for assessing the cross-reactivity of a novel compound like this compound would involve a series of in vitro and in vivo assays.

G Target Identification Target Identification Primary Target Assays Primary Target Assays Target Identification->Primary Target Assays Broad Panel Screening Broad Panel Screening Primary Target Assays->Broad Panel Screening Cell-Based Assays Cell-Based Assays Broad Panel Screening->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Data Analysis & Comparison Data Analysis & Comparison In Vivo Studies->Data Analysis & Comparison

References

literature review of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide necessitates a broader analysis of the isothiazolone scaffold.

A comprehensive review of existing scientific literature reveals a significant gap in efficacy data for the specific compound, this compound. To provide valuable insights for researchers, scientists, and drug development professionals, this guide focuses on the broader class of isothiazol-3(2H)-one 1,1-dioxide derivatives. By examining structurally related compounds, we can infer potential activities and guide future research directions. Isothiazolones are a well-established class of heterocyclic compounds recognized for their potent and broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.

The core activity of isothiazolinones stems from their ability to act as electrophiles, targeting and reacting with nucleophilic residues in biological macromolecules. The primary mechanism of action involves the inhibition of essential enzymes that contain thiol groups (cysteine residues) at their active sites. This interaction leads to the formation of mixed disulfides, disrupting the enzyme's function and ultimately leading to cell death.

Comparative Efficacy of Isothiazolone Derivatives

The biological activity of isothiazolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. These modifications influence the compound's electrophilicity, lipophilicity, and steric properties, which in turn affect its target affinity and cellular uptake.

Antibacterial Activity

Isothiazolones have demonstrated significant efficacy against a wide range of bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial potency.

CompoundTest OrganismMIC (µg/mL)Reference
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)Escherichia coli0.5-2.0
2-methyl-4-isothiazolin-3-one (MIT)Staphylococcus aureus50-200
N-octyl-isothiazolin-3-one (OIT)Pseudomonas aeruginosa1.0-5.0

Note: The MIC values are indicative and can vary based on the specific strain and experimental conditions.

Antifungal Activity

The antifungal properties of isothiazolones are also well-documented, with applications in various industrial and pharmaceutical fields. The half-maximal inhibitory concentration (IC50) is often used to measure their efficacy against fungal strains.

CompoundTest OrganismIC50 (µM)Reference
1,2-benzisothiazolin-3-one (BIT)Candida albicans10-50
2-n-octyl-4-isothiazolin-3-one (OIT)Aspergillus niger1-10

Note: IC50 values can differ depending on the assay and fungal species tested.

Anticancer Activity

Recent research has explored the potential of isothiazolone derivatives as anticancer agents. Their ability to induce apoptosis and inhibit cancer cell proliferation is a promising area of investigation.

CompoundCell LineIC50 (µM)Reference
Substituted 1,2-benzisothiazol-3(2H)-onesMCF-7 (Breast Cancer)5-25
Novel isothiazolone derivativesHeLa (Cervical Cancer)1-15

Note: The cytotoxic effects are cell-line specific and require further in-vivo validation.

Experimental Protocols

To ensure reproducibility and facilitate comparison across studies, it is crucial to adhere to standardized experimental protocols. Below are generalized methodologies for assessing the efficacy of isothiazolone derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Cytotoxicity Assay (e.g., MTT Assay) for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

G cluster_workflow Generalized Experimental Workflow for Efficacy Testing A Compound Synthesis and Characterization B In Vitro Screening (e.g., MIC, IC50) A->B Primary Efficacy C Mechanism of Action Studies B->C Promising Hits D In Vivo Efficacy and Toxicity Studies C->D Validated Mechanism E Lead Optimization D->E Active in Vivo

Caption: A generalized workflow for the evaluation of isothiazolone efficacy.

G cluster_moa Mechanism of Action of Isothiazolinones Isothiazolinone Isothiazolinone (Electrophilic Sulfur) Interaction Covalent Adduct Formation (Mixed Disulfide) Isothiazolinone->Interaction Enzyme Thiol-containing Enzyme (e.g., Dehydrogenase) Enzyme->Interaction Inhibition Enzyme Inhibition Interaction->Inhibition Disruption Disruption of Metabolic Pathways (e.g., Respiration, ATP synthesis) Inhibition->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: The inhibitory action of isothiazolinones on thiol-containing enzymes.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (CAS No. 126623-65-2), a brominated isothiazole derivative. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling organobromine compounds should be strictly followed.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), wastes generated from the production of organobromine chemicals are regulated, and similar caution should be applied to research-generated waste of this nature.[1]

  • Waste Identification and Segregation:

    • Designate this compound waste as a "Hazardous Waste."

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

    • Segregate solid waste (e.g., contaminated labware, gloves, paper towels) from liquid waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal vendor with a complete and accurate description of the waste.

    • All hazardous waste must be managed in accordance with federal, state, and local regulations.[2]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[2]

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of as non-hazardous waste, with the label completely defaced.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_disposal Disposal Pathway start Generate Waste: 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (Solid or Liquid) segregate Segregate as Hazardous Waste start->segregate container Empty Reagent Container rinse Triple-Rinse with Appropriate Solvent? container->rinse hw_container Collect in Labeled Hazardous Waste Container segregate->hw_container rinse->hw_container No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate Yes defaced_container Deface Label and Dispose as Non-Hazardous rinse->defaced_container Yes licensed_disposal Dispose via Licensed Hazardous Waste Vendor hw_container->licensed_disposal collect_rinsate->hw_container collect_rinsate->licensed_disposal

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this exact compound are publicly available, the procedures outlined are based on established best practices for hazardous chemical waste management as detailed by environmental regulatory agencies and academic safety institutions. The core principle is the containment and disposal of the hazardous material through a licensed and regulated hazardous waste management facility.[2][3][4]

References

Essential Safety and Operational Guide for Handling 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (CAS No. 126623-65-2). The following procedures are based on the known hazards of isothiazolinone derivatives and halogenated organic compounds.

Chemical Structure and Properties:

  • IUPAC Name: 4-Bromo-2-(tert-butyl)-1,1-dioxido-1,2-thiazol-3-one[1]

  • Molecular Formula: C₇H₁₀BrNO₃S[1]

  • CAS Number: 126623-65-2[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Isothiazolinones are recognized as potent skin sensitizers.[3][4] Direct contact may lead to allergic reactions.[5] As a brominated organic compound, it also requires careful handling to prevent environmental release.

Recommended Personal Protective Equipment (PPE)

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for degradation or punctures before use.[6]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area or chemical fume hood.Work should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[3][7]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

2. Handling Procedures:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[9]

  • Weighing: If the compound is a solid, weigh it within the chemical fume hood.

  • Solutions: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Personal Hygiene: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8]

3. Storage:

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][10][11]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and bases.[12]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.[7]

Waste Segregation and Collection

Waste Type Container Labeling Disposal Procedure
Solid Waste Labeled, sealed container"Hazardous Waste," "Halogenated Organic Solid," and the full chemical name.Collect in a dedicated, sealed container.
Liquid Waste (Solutions) Labeled, sealed solvent waste container"Hazardous Waste," "Halogenated Organic Liquid," and list all chemical constituents with percentages.[13][14]Collect in a designated halogenated solvent waste container.[14][15] Keep separate from non-halogenated waste to reduce disposal costs.[13]
Contaminated PPE Sealed plastic bag"Hazardous Waste," "Contaminated PPE"Place all contaminated gloves, absorbent pads, and other disposable materials in a sealed bag and dispose of as hazardous waste.[13]

Disposal Workflow Diagram

G cluster_handling Chemical Handling cluster_waste Waste Generation cluster_disposal Disposal Protocol start Start: Acquire Chemical weigh Weigh Compound in Fume Hood start->weigh prep Prepare Solution in Fume Hood weigh->prep exp Conduct Experiment prep->exp solid_waste Solid Waste exp->solid_waste liquid_waste Liquid Waste exp->liquid_waste ppe_waste Contaminated PPE exp->ppe_waste segregate_solid Segregate Solid Waste (Halogenated) solid_waste->segregate_solid segregate_liquid Segregate Liquid Waste (Halogenated) liquid_waste->segregate_liquid segregate_ppe Segregate Contaminated PPE ppe_waste->segregate_ppe dispose Dispose via Certified Hazardous Waste Vendor segregate_solid->dispose segregate_liquid->dispose segregate_ppe->dispose

Caption: Workflow for handling and disposal of this compound.

Emergency Procedures

Spill Response:

  • Small Spills: For a small spill, contain the leak and absorb it with an inert material (e.g., vermiculite, sand).[13] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[13]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[13]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] If skin irritation or a rash occurs, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。